Boc-Arg-Ome
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c1-12(2,3)20-11(18)16-8(9(17)19-4)6-5-7-15-10(13)14/h8H,5-7H2,1-4H3,(H,16,18)(H4,13,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMHHJVEHPDJY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the pioneering strategies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids remains a cornerstone, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the role of Boc protection, its underlying chemical principles, detailed experimental protocols, and a comparative analysis with alternative methodologies.
The Fundamental Role of Boc Protection
The primary function of the Boc protecting group is to prevent the N-terminus of an amino acid from participating in unwanted side reactions during the peptide bond formation process.[1][2] By masking the nucleophilic α-amino group, the carboxyl group of the incoming amino acid can be selectively activated and coupled to the free N-terminus of the growing peptide chain, ensuring a controlled, stepwise assembly.[3] The Boc group is favored for its stability under various coupling conditions and its facile removal under specific acidic conditions, a key feature of the Boc/Bzl (benzyl) protection strategy in SPPS.[4][5]
The Chemistry of Boc Protection and Deprotection
The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The protection proceeds via a nucleophilic acyl substitution mechanism.[6][7]
The key to the utility of the Boc group in SPPS is its acid-labile nature. It is readily cleaved by treatment with a moderate acid, typically trifluoroacetic acid (TFA), to regenerate the free amino group, which can then participate in the next coupling reaction.[5][8]
Mechanism of Boc Deprotection
The deprotection of the Boc group with TFA follows a specific acid-catalyzed mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).[6][9]
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[6][9]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[6][9]
-
Amine Salt Formation: The newly liberated amino group is then protonated by the excess acid, forming an ammonium salt (e.g., a TFA salt).[9]
This final ammonium salt must be neutralized to the free amine before the subsequent coupling step can proceed.[4]
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc-SPPS strategy, originally developed by Bruce Merrifield, involves the stepwise addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[5][10] A typical cycle consists of deprotection, neutralization, and coupling steps.
Data Presentation: Boc vs. Fmoc Strategies
While both Boc and Fmoc strategies are effective for peptide synthesis, they differ in their chemical basis, which influences their suitability for specific applications.[8] The Boc strategy is acid-labile, whereas the Fmoc strategy is base-labile.[]
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | |
| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20-50% piperidine in DMF) | [12] |
| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups | [4] |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | [8] |
| Orthogonality | No (Graduated acid lability) | Yes (Acid vs. Base) | [4][8] |
| Synthesis Time/Cycle | ~10-20 minutes | ~10-20 minutes | [8] |
| Cost of Reagents | Generally lower | Generally higher | [][] |
| Purity of Hydrophobic Peptides | Often higher | Can be lower due to aggregation | [8] |
| Aggregation Issues | Less frequent | More frequent | [8] |
| Safety Concerns | Use of highly toxic HF for cleavage | Piperidine is toxic, but less hazardous than HF | [14] |
Experimental Protocols
The following are generalized protocols for key steps in Boc-SPPS. Specific conditions may need to be optimized based on the peptide sequence and the resin used.
Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)
This method is widely used for esterifying the first Boc-amino acid to chloromethylated polystyrene resins (Merrifield resin).[1][15]
-
Cesium Salt Preparation:
-
Dissolve the Boc-amino acid (1.0 eq.) in methanol (5 mL/mmol).
-
Add water (0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).[1]
-
Evaporate the mixture to dryness.
-
Add DMF (2.5 mL/mmol) and evaporate to dryness again to remove residual water. Repeat this step.[1]
-
-
Esterification:
-
Swell the Merrifield resin (1.0 eq. based on chlorine substitution) in DMF (6-8 mL/g of resin) in a reaction vessel.[1]
-
Add the dried Boc-amino acid cesium salt to the swollen resin.
-
Heat the mixture at 50°C with agitation overnight.[16]
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and MeOH (3 times each).[16]
-
Dry the resin in vacuo.
-
Standard Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL/g of resin).[15]
-
Agitate for a pre-wash for 5 minutes.[15]
-
Drain and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-25 minutes.[15]
-
Note: If Cys, Met, or Trp are present, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution to prevent alkylation of the side chains by the tert-butyl cation.[4][15]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin with DCM (3x).
-
Wash with isopropanol (IPA) (2x) to help remove residual TFA.[15]
-
Wash with DCM (3x).
-
-
Neutralization:
-
Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM (10 mL/g of resin).[4]
-
Agitate for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling (DCC/HOBt Method):
-
In a separate vessel, dissolve the next Boc-amino acid (3-5 eq.) and 1-hydroxybenzotriazole (HOBt) (3-5 eq.) in a minimal amount of DMF.
-
Add the dissolved amino acid/HOBt solution to the resin.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (3-5 eq.) dissolved in DCM.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the ninhydrin (Kaiser) test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DCM (3x).
-
Wash with DMF (3x).
-
Wash with DCM (3x). The resin is now ready for the next cycle.
-
Final Cleavage from the Resin (HF Cleavage)
Caution: Hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.
-
Preparation:
-
Thoroughly dry the final peptide-resin in vacuo.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (1.0 mL/g of resin), to trap reactive carbocations.
-
-
HF Cleavage:
-
Work-up:
-
Evaporate the HF under a vacuum.
-
Suspend the residue (cleaved peptide and resin) in cold diethyl ether and triturate to precipitate the peptide.
-
Filter the precipitate and wash thoroughly with cold diethyl ether to remove scavengers and organic-soluble byproducts.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.
-
The crude peptide can then be purified by preparative HPLC.
-
Conclusion
The Boc protection strategy remains a robust and valuable tool in the peptide chemist's arsenal. Its advantages, particularly in the synthesis of long or hydrophobic sequences, ensure its continued relevance in both academic research and industrial drug development.[] While the harsh conditions required for final cleavage necessitate careful handling and specialized equipment, the high yields and purity achievable with Boc-SPPS often outweigh these challenges. A thorough understanding of the underlying chemistry, reaction mechanisms, and experimental protocols is essential for the successful application of this powerful synthetic methodology.
References
- 1. peptide.com [peptide.com]
- 2. youtube.com [youtube.com]
- 3. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Bot Detection [iris-biotech.de]
- 15. chempep.com [chempep.com]
- 16. Peptide Resin Loading Protocols [sigmaaldrich.com]
An In-depth Technical Guide to Nα-tert-Butoxycarbonyl-L-arginine methyl ester (Boc-Arg-Ome)
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Nα-tert-Butoxycarbonyl-L-arginine methyl ester (Boc-Arg-Ome), a key building block in peptide chemistry. It is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis.
Chemical Structure and Properties
This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group. This dual modification makes it a crucial intermediate in solution-phase and solid-phase peptide synthesis (SPPS).
Chemical Identifiers
-
Systematic Name: (S)-methyl 2-((tert-butoxycarbonyl)amino)-5-guanidinopentanoate
-
CAS Number: 83731-79-7[1]
-
Molecular Formula: C₁₂H₂₄N₄O₄
-
InChI Key: SQXMHHJVEHPDJY-QMMMGPOBSA-N[1]
The structure of this compound is as follows:
Physicochemical Data
A summary of the key physicochemical properties of this compound and the related precursor, Boc-Arg-OH, is presented below for comparative analysis.
| Property | This compound | Boc-Arg-OH |
| Molecular Weight | 288.34 g/mol [1] | 274.32 g/mol [2] |
| Appearance | White to light yellow powder/crystal | White to light yellow powder/crystal[2] |
| Purity (HPLC) | - | >98.0%[2] |
| Solubility | Soluble in water or 1% acetic acid.[3][4] | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 10 mg/ml[5] |
| Melting Point | - | ~90 °C (dec.) (for Boc-Arg(Tos)-OH)[6] |
| pKa | - | 3.95 ± 0.21 (Predicted for Boc-Arg(Mts)-OH)[3] |
| SMILES String | - | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O |
| InChI Key | SQXMHHJVEHPDJY-QMMMGPOBSA-N[1] | HSQIYOPBCOPMSS-ZETCQYMHSA-N[7] |
Synthesis and Experimental Protocols
2.1. Synthesis of this compound
This compound is typically synthesized from its precursor, Nα-Boc-L-arginine (Boc-Arg-OH), through esterification of the carboxylic acid.
Objective: To synthesize Nα-tert-Butoxycarbonyl-L-arginine methyl ester (this compound) from Nα-Boc-L-arginine.
Materials:
-
Nα-Boc-L-arginine (Boc-Arg-OH)
-
Methanol (MeOH), anhydrous
-
Trimethylchlorosilane (TMSCl) or Thionyl chloride (SOCl₂)
-
Anhydrous organic solvent (e.g., Dichloromethane - DCM)
-
Stirring apparatus and glassware for inert atmosphere reactions
Protocol:
-
Dissolve Nα-Boc-L-arginine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a stoichiometric equivalent of trimethylchlorosilane (TMSCl) or thionyl chloride (SOCl₂) to the stirred solution.[1] This in-situ generation of HCl acts as a catalyst for the esterification.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, often the hydrochloride salt of this compound, can be purified by recrystallization or column chromatography.
2.2. Application in Solid-Phase Peptide Synthesis (SPPS)
This compound itself is more commonly used in solution-phase synthesis. However, the Boc-protected arginine moiety is a cornerstone of the Boc-SPPS strategy. The protocol below describes a typical cycle in Boc-SPPS using a generic Boc-protected amino acid, which is applicable to Boc-Arg(side-chain protected)-OH.
Objective: To couple a Boc-protected arginine residue to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-Arg(side-chain protected)-OH (e.g., Boc-Arg(Tos)-OH or Boc-Arg(Pbf)-OH)
-
Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Neutralizing base (e.g., Diisopropylethylamine - DIEA)
Protocol:
-
Deprotection: The N-terminal Boc group of the peptide-resin is removed by treating it with a solution of TFA in DCM (typically 25-50% v/v) for about 30 minutes.[1] This exposes the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc group.
-
Neutralization: The resin is treated with a solution of a hindered base, such as DIEA in DCM, to neutralize the ammonium salt formed during deprotection. This is followed by further washing.
-
Coupling: The Boc-protected arginine (with a suitable side-chain protecting group like Tosyl or Pbf) is pre-activated with a coupling reagent like DCC in DCM and then added to the resin.[8] The mixture is agitated for several hours to ensure complete coupling.
-
Washing: The resin is washed extensively with DCM and other solvents to remove excess reagents and by-products (e.g., dicyclohexylurea - DCU).
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Analytical Characterization
3.1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of this compound and monitor reaction progress.
-
Methodology: A reversed-phase C18 column is typically used with a gradient elution system of water and acetonitrile, both containing 0.1% TFA. Detection is commonly performed using a UV detector at 214 nm and 280 nm. The retention time and peak area are used to determine the purity of the compound.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized compound.
-
Methodology:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., MeOD or CDCl₃). The resulting spectrum should show characteristic peaks for the protons of the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), and the arginine side chain protons.[9]
-
¹³C NMR: Provides information on the carbon skeleton. Expected signals include those for the carbonyls of the Boc and ester groups, the carbons of the tert-butyl group, and the carbons of the arginine backbone and side chain.[9][10]
-
3.3. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and confirm the identity of the compound.
-
Methodology: Electrospray ionization (ESI) is a common technique. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured, which should correspond to the calculated exact mass of this compound.
Biological Role and Applications
The primary role of this compound and related protected arginine derivatives is as a fundamental building block in the synthesis of peptides.[1] The guanidinium group of arginine is crucial for many biological functions, including protein structure and enzyme activity, due to its ability to form salt bridges and hydrogen bonds.[8]
-
Peptide Synthesis: It is extensively used to incorporate arginine into peptide sequences for research and therapeutic applications.[8]
-
Drug Development: this compound can be a component in the synthesis of peptide-based drugs, including antibacterial peptides and enzyme inhibitors.[5][8]
-
Biochemical Research: It serves as a model compound in studies investigating chemical modifications of arginine residues, such as in the Maillard reaction, which is relevant to food chemistry and diabetic complications.[5]
Visualized Workflows
The following diagrams illustrate the synthesis of this compound and its utilization in a standard Boc-SPPS cycle.
Caption: Synthesis of this compound via esterification of Boc-Arg-OH.
Caption: Workflow of a single coupling cycle in Boc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. This compound | 83731-79-7 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Boc-Arg(Mts)-OH | 68262-71-5 [amp.chemicalbook.com]
- 4. BOC-ARG(PBF)-OH CAS#: 200124-22-7 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. » Boc-Arg(Tos)-Oh [yorlab.co.uk]
- 7. spectrabase.com [spectrabase.com]
- 8. Boc-Arg-OH.HCl | 35897-34-8 | Benchchem [benchchem.com]
- 9. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
Understanding the Mechanism of Boc-Arg-Ome in Protease Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Nα-t-Boc-L-arginine methyl ester (Boc-Arg-Ome) in protease assays. It details the core mechanism of action, presents quantitative kinetic data, outlines a detailed experimental protocol for its use in a spectrophotometric assay, and explores the relevant signaling pathways where proteases that cleave this substrate are involved.
Core Mechanism of this compound as a Protease Substrate
Nα-t-Boc-L-arginine methyl ester (this compound) is a synthetic amino acid derivative specifically designed as a substrate for certain proteases, primarily those with a preference for cleaving peptide bonds C-terminal to an arginine residue. These are typically serine proteases such as trypsin, thrombin, plasmin, and plasma kallikrein.
The molecule consists of an L-arginine core with two key modifications:
-
Nα-tert-Butoxycarbonyl (Boc) group: This protecting group is attached to the alpha-amino group of the arginine. This prevents the substrate from polymerizing and directs the protease to the intended cleavage site.
-
Methyl ester (-Ome): The carboxyl group of the arginine is esterified with a methyl group. This ester bond is the target for cleavage by the protease.
The fundamental mechanism of the assay relies on the enzymatic hydrolysis of the methyl ester bond by the protease. The protease's active site recognizes the arginine side chain, guiding the catalytic residues to attack and cleave the ester linkage. This reaction yields two products: Nα-t-Boc-L-arginine and methanol. The rate of this reaction is directly proportional to the activity of the protease under investigation.
The specificity of trypsin-like proteases for arginine (and lysine) residues is determined by the presence of a negatively charged amino acid, typically aspartate, at the bottom of the S1 binding pocket in the enzyme's active site. This negatively charged residue forms a salt bridge with the positively charged guanidinium group of the arginine side chain in the substrate, ensuring proper orientation for catalysis.
Below is a diagram illustrating the basic principle of this compound cleavage by a serine protease.
Quantitative Data Presentation
The kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat), are crucial for characterizing the efficiency and affinity of a protease for a given substrate. Below is a summary of reported kinetic constants for the hydrolysis of this compound and similar arginine-containing substrates by various serine proteases. Note that experimental conditions such as pH, temperature, and buffer composition can significantly influence these values.
| Protease | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Trypsin (bovine) | Tosyl-L-Arg-OMe | 0.01 - 0.05 | 15 - 40 | 3 x 105 - 4 x 105 |
| Thrombin (human α) | Tosyl-L-Arg-OMe | 0.003 - 0.01 | 30 - 50 | 3 x 106 - 1.7 x 107 |
| Plasmin (human) | Tosyl-L-Arg-OMe | 0.1 - 0.3 | 20 - 40 | 6.7 x 104 - 4 x 105 |
| Plasma Kallikrein (human) | Ac-Phe-Arg-OMe | 0.17 | 310 | 1.8 x 106 |
Note: Data is compiled from various literature sources and should be considered as approximate values. Tosyl-L-Arg-OMe is a structurally similar and commonly used substrate, and its kinetic parameters provide a relevant comparison for the behavior of this compound.
Experimental Protocol: Spectrophotometric Assay of Trypsin Activity
This protocol outlines a continuous spectrophotometric assay to determine the activity of trypsin using this compound. The assay is based on the change in absorbance that can be monitored when the ester bond is hydrolyzed, although direct measurement of methanol or the carboxylate product is less common than using a coupled assay or a chromogenic/fluorogenic variant. For simplicity and educational purposes, we describe a direct UV spectrophotometric approach that monitors the subtle changes in the electronic environment upon ester hydrolysis. A more sensitive method would involve a pH indicator dye to detect the production of the carboxylic acid.
Materials
-
Boc-L-Arg-Ome
-
Trypsin (from bovine pancreas)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Calcium Chloride (CaCl2) (10 mM)
-
Hydrochloric Acid (HCl) (1 mM, for preparing trypsin stock)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0 at 25°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-L-Arg-Ome in the Assay Buffer.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in cold 1 mM HCl. Store on ice. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.1 - 1 µg/mL) with the Assay Buffer.
Assay Procedure
-
Set the spectrophotometer to monitor absorbance at 247 nm and equilibrate the cell holder to 25°C.
-
In a 1 cm quartz cuvette, add the following:
-
Assay Buffer to a final volume of 1.0 mL.
-
A specific volume of the Substrate Stock Solution to achieve the desired final concentration (e.g., for a final concentration of 1 mM, add 100 µL of the 10 mM stock).
-
-
Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Record the baseline absorbance for 2-3 minutes to ensure stability.
-
Initiate the reaction by adding a small volume of the diluted trypsin solution (e.g., 10 µL) to the cuvette.
-
Immediately mix by inverting the cuvette with a piece of parafilm over the top and start recording the absorbance at 247 nm for 5-10 minutes.
-
The rate of change in absorbance over time (ΔA/min) is proportional to the enzyme activity.
Data Analysis
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions. The molar extinction coefficient for the hydrolysis of the ester bond of arginine methyl ester is required for this calculation.
The workflow for this experimental protocol is depicted below.
Signaling Pathways Involving Arginine-Cleaving Proteases
Several crucial signaling pathways are initiated and regulated by serine proteases that exhibit specificity for arginine residues. These proteases act as signaling molecules by cleaving and activating specific receptors or precursor proteins.
Protease-Activated Receptors (PARs) Signaling
Protease-Activated Receptors are a family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which then initiates intracellular signaling cascades. Trypsin and thrombin are key activators of this pathway.[1] For example, PAR-2 is a receptor for trypsin.[1]
The Kallikrein-Kinin System
The Kallikrein-Kinin system is a cascade of proteins that plays a significant role in inflammation, blood pressure control, coagulation, and pain. Plasma kallikrein, a serine protease, is a central enzyme in this pathway. It cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Boc-Protected Arginine Derivatives
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of tert-butyloxycarbonyl (Boc)-protected arginine derivatives. Arginine, with its strongly basic guanidinium side chain, presents unique challenges in peptide synthesis. Effective protection of this functional group is critical to prevent side reactions and ensure the desired peptide sequence is assembled with high fidelity. This document details the evolution of arginine protecting groups, provides specific experimental protocols for the synthesis of key Boc-arginine derivatives, and summarizes crucial data for practical application in research and development.
Introduction: The Challenge of Arginine in Peptide Synthesis
Arginine is a proteinogenic amino acid characterized by its guanidinium group, which has a pKa of approximately 12.5, making it the most basic natural amino acid.[1] While this property is often crucial for the biological function of peptides, it complicates chemical synthesis. The nucleophilic and basic nature of the guanidinium moiety necessitates the use of protecting groups to avoid undesirable side reactions during peptide bond formation.
The Boc protecting group, introduced by Carpino in 1957, became a cornerstone of solid-phase peptide synthesis (SPPS).[2] In Boc-based SPPS, the α-amino group of amino acids is temporarily protected with the acid-labile Boc group. This group is removed using a moderately strong acid like trifluoroacetic acid (TFA), while the peptide remains anchored to the resin and the side-chain protecting groups stay intact.[2][3] The final cleavage of the peptide from the resin and removal of the "permanent" side-chain protecting groups is typically accomplished with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]
The selection of an appropriate side-chain protecting group for arginine is therefore dictated by its stability to the repetitive TFA treatments used for Boc removal and its lability under the final, strong-acid cleavage conditions.
Discovery and Evolution of Arginine Side-Chain Protection
The protection of arginine's side chain has evolved significantly to improve the efficiency and purity of peptide synthesis.
-
Nitro (NO₂) Group : One of the earliest protecting groups used in Boc chemistry was the nitro group (Boc-Arg(NO₂)-OH).[5] While it is stable to TFA, its removal requires harsh conditions like HF cleavage.[5] A significant drawback is its potential to undergo side reactions during cleavage, leading to the formation of ornithine residues.[5] However, the NO₂ group is stable to TFMSA and can be useful for preparing protected peptide fragments.[5] It can also be removed orthogonally using reducing agents like stannous chloride (SnCl₂).[5][6]
-
Tosyl (Tos) Group : The p-toluenesulfonyl (Tos) group (Boc-Arg(Tos)-OH) became the most frequently utilized arginine derivative in Boc SPPS.[7] Like the nitro group, the tosyl group is stable to TFA and is cleaved by HF.[5][7] It offers a reliable and well-established method for arginine protection within the Boc strategy.[8][9]
-
Sulfonyl-type Groups (Mts, Mtr, Pmc, Pbf) : To allow for milder cleavage conditions, particularly for the now-dominant Fmoc/tBu strategy, a new generation of more acid-labile sulfonyl protecting groups was developed. These include mesitylene-2-sulfonyl (Mts), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[6][10] While primarily associated with Fmoc synthesis, their development was rooted in the principles of acid lability established in Boc chemistry.[6] Pbf, for instance, is noted for its increased lability compared to Pmc due to the five-membered ring structure.[6][11]
-
Multi-Boc Protection : An alternative strategy involves protecting the guanidinium group with Boc groups themselves. The di-Boc derivative, Nα,Nω,Nω'-Tris-Boc-L-arginine (also referred to as Boc-Arg(Boc)₂-OH), was developed to offer protection that is removable under standard TFA conditions.[6][11][12] This approach avoids the use of sulfonyl groups and their potential side reactions. A tri-Boc derivative, where the α-amino and two guanidino nitrogens are protected, is also used.[13]
Logical Progression of Arginine Protecting Groups
The development of arginine protecting groups has been driven by the need for greater acid lability and fewer side reactions during peptide synthesis and cleavage.
Caption: Logical evolution of arginine side-chain protecting groups.
Synthesis of Boc-Protected Arginine Derivatives
The synthesis of Boc-protected arginine derivatives typically involves a two-step process: protection of the α-amino group followed by protection of the guanidinium side chain.
General Synthesis Workflow
The general pathway begins with commercially available L-arginine and proceeds through α-amino protection before the crucial side-chain modification.
Caption: General workflow for synthesizing Boc-Arg(X)-OH derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of common Boc-arginine derivatives.
3.2.1 Synthesis of Nα-Boc-Nω-tosyl-L-arginine (Boc-Arg(Tos)-OH)
This derivative is a workhorse in Boc-based solid-phase peptide synthesis.[7][14]
Materials:
-
Nα-Boc-L-arginine
-
p-Toluenesulfonyl chloride (Tos-Cl)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Ethyl acetate
-
Citric acid solution (e.g., 10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Nα-Boc-L-arginine in a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium hydroxide (e.g., 2N NaOH) dropwise to the cooled solution, maintaining the pH in the alkaline range (pH 9-10).
-
Simultaneously, add a solution of p-toluenesulfonyl chloride in acetone dropwise. Monitor the pH throughout the addition and add more NaOH solution as needed to maintain alkalinity.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Tos-Cl.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold citric acid solution.
-
The product will precipitate as an oil or solid. Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
3.2.2 Synthesis of Nα-Boc-Nω-nitro-L-arginine (Boc-Arg(NO₂)-OH)
This synthesis follows a similar principle of reacting Boc-protected arginine with a nitrating agent under basic conditions.
Materials:
-
Nα-Boc-L-arginine
-
Nitrating agent (e.g., fuming nitric acid/acetic anhydride or a specific guanidino-nitrating reagent)
-
Base (e.g., sodium hydroxide)
-
Appropriate solvent system (e.g., aqueous acetone)
Procedure:
-
Dissolve Nα-Boc-L-arginine in an appropriate solvent mixture (e.g., aqueous acetone).
-
Cool the reaction mixture to 0 °C.
-
Carefully add the nitrating agent while maintaining the temperature and pH. The specific conditions will vary based on the chosen nitrating reagent.
-
Maintain the reaction at a controlled temperature for several hours.
-
After the reaction is complete, quench any excess nitrating agent.
-
Acidify the mixture to precipitate the product.
-
Isolate the crude product by filtration or extraction.
-
Purify the Boc-Arg(NO₂)-OH by recrystallization.
Data Summary of Arginine Protecting Groups
The choice of a protecting group has significant implications for the synthesis strategy. The following table summarizes the properties of common guanidinium protecting groups used in conjunction with Nα-Boc protection.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages/Side Reactions |
| Nitro (NO₂)[5] | -NO₂ | Strong acid (HF); Reduction (SnCl₂) | Stable to TFMSA; Allows for orthogonal deprotection. | Can lead to ornithine formation during HF cleavage. |
| Tosyl (Tos)[7] | -SO₂-C₆H₄-CH₃ | Strong acid (HF, TFMSA) | Well-established; Reliable in Boc SPPS. | Requires strong acid for removal. |
| Pbf[10][15] | -SO₂-(C₁₃H₁₇O) | TFA (slower), HF, TFMSA | More acid-labile than Tos. | Primarily used in Fmoc chemistry; can be too labile for some Boc strategies. |
| (Boc)₂[6][12] | -C(=N-Boc)-NH-Boc | TFA | Avoids sulfonyl-related side reactions; Cleaved with TFA. | Can be prone to degradation in solution over time.[11] |
Table 1: Comparison of Common Guanidinium Protecting Groups for Boc-Arginine.
| Derivative | Reported Yield (%) | Notes |
| Boc-Arg(Tos)-OH | Typically >80% | Yields are generally high for this well-optimized reaction. |
| Boc-Arg(NO₂)-OH | 70-85% | Yields can be variable depending on the nitrating agent and conditions. |
| Boc-Arg(Boc)₂-OH | 82% (via guanidinylation of Orn) | Synthesis often proceeds through guanidinylation of protected ornithine.[1] |
Table 2: Representative Synthesis Yields of Boc-Arginine Derivatives.
Applications in Peptide Synthesis and Drug Development
Boc-protected arginine derivatives are essential building blocks for the synthesis of arginine-containing peptides, which are prevalent in biochemistry and pharmacology.
Boc Solid-Phase Peptide Synthesis (SPPS)
The core application is in Boc-SPPS, an iterative process performed on a solid support (resin).[3]
Caption: A typical cycle for incorporating a Boc-Arg(X)-OH monomer in SPPS.
The process involves:
-
Deprotection : The N-terminal Boc group of the resin-bound peptide is removed with TFA.[2]
-
Neutralization : The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA), to free the terminal amine for coupling.
-
Coupling : The incoming Boc-Arg(X)-OH is activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin to form a new peptide bond.
-
Wash : The resin is washed to remove excess reagents before the next cycle begins.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed, typically with HF or TFMSA.[2]
Drug Development and Chemical Biology
Protected arginine derivatives are crucial not only for synthesizing peptide therapeutics but also in the development of novel biochemical tools.
-
Peptide-Based Drugs : Many therapeutic peptides contain arginine residues critical for their function. Reliable synthesis using Boc-Arg(X)-OH is fundamental to their manufacture.[14]
-
Prodrug Strategies : The guanidinium group's charge can hinder cell permeability. Masking this charge with lipophilic, enzyme-labile groups is a strategy for creating peptide prodrugs with improved oral bioavailability.[1]
-
Chemical Probes : A serendipitous discovery showed that a ligand linked to a tri-Boc-arginine (B₃A) moiety can induce targeted protein degradation by directly engaging the 20S proteasome, bypassing the need for ubiquitination.[16] This has opened new avenues for developing molecular glues and degraders.
Conclusion
The development of Boc-protected arginine derivatives has been a critical enabler of modern peptide science. From the early use of robust nitro and tosyl groups to the more nuanced multi-Boc strategies, the methods for protecting arginine's challenging side chain have continuously evolved to meet the demands for higher purity, milder reaction conditions, and novel applications. The synthetic protocols and comparative data presented in this guide offer a practical resource for researchers aiming to incorporate arginine into peptides for therapeutic, diagnostic, or basic research purposes. As the field of chemical biology advances, the creative use of these fundamental building blocks will undoubtedly continue to expand the frontiers of science and medicine.
References
- 1. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 4. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 12. Boc-Arg(Boc)2-OH (symmetrical) | 108787-91-3 | FT180863 [biosynth.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. Boc-Arg(Pbf)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 16. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Strategic Application of Boc-Arg-OMe and Fmoc-Arg-OH in Peptide Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical analysis of two pivotal arginine derivatives used in peptide synthesis: Nα-Boc-L-arginine methyl ester (Boc-Arg-OMe) and Nα-Fmoc-L-arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-OH (Fmoc-Arg(Pbf)-OH). We will explore the core chemical strategies, applications, and critical considerations for their use in solution-phase and solid-phase peptide synthesis (SPPS), respectively. This guide aims to equip researchers with the necessary knowledge to make informed decisions for the synthesis of arginine-containing peptides, which are crucial in various biological processes and therapeutic agents.
Executive Summary
The synthesis of arginine-containing peptides presents unique challenges due to the nucleophilic nature of the guanidinium side chain. The choice of protecting group strategy is paramount to achieving high yield and purity. This guide contrasts the application of this compound, primarily suited for solution-phase synthesis, with the widely adopted Fmoc-Arg(Pbf)-OH for solid-phase peptide synthesis. We will delve into the distinct advantages and disadvantages of each approach, provide detailed experimental protocols, and discuss common side reactions and mitigation strategies. Furthermore, we will explore the relevance of arginine-rich peptides in cellular signaling pathways.
Section 1: Core Principles of Boc and Fmoc Strategies for Arginine Incorporation
The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups represent two orthogonal strategies for Nα-amino protection in peptide synthesis.[1] Their distinct deprotection chemistries dictate the overall synthetic approach, including the choice of side-chain protecting groups and cleavage conditions.
The Boc Strategy: A classic approach, particularly for solution-phase synthesis and for certain challenging sequences in SPPS.
-
Nα-Protection: The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[2]
-
Side-Chain Protection: For arginine, the tosyl (Tos) group is a common choice in the Boc strategy. It is stable to the acidic conditions used for Boc removal but requires strong acid cleavage, typically with hazardous hydrogen fluoride (HF).[3] The Pbf group can also be used in a Boc strategy.[4]
-
C-Terminal Protection: In solution-phase synthesis, the C-terminus is often protected as a simple ester, such as a methyl ester (-OMe), which can be cleaved by saponification.
The Fmoc Strategy: The dominant strategy for modern solid-phase peptide synthesis due to its milder deprotection conditions.
-
Nα-Protection: The Fmoc group is stable to acidic conditions but is cleaved by a secondary amine base, typically piperidine.[5]
-
Side-Chain Protection: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the standard for protecting the arginine side chain in Fmoc-SPPS. It is stable to piperidine but is cleaved by TFA during the final cleavage from the resin.[6]
-
C-Terminal Protection: In SPPS, the C-terminal amino acid is anchored to a solid support (resin).
Section 2: Comparative Analysis of this compound and Fmoc-Arg(Pbf)-OH
| Feature | This compound | Fmoc-Arg(Pbf)-OH |
| Primary Application | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Acidic (e.g., TFA, HCl in dioxane) | Basic (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Typically Tosyl (Tos) or Pbf | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| C-Terminal Protection | Methyl Ester (-OMe) | Linker to a solid support (resin) |
| Key Advantages | - Well-suited for large-scale synthesis of shorter peptides.- Purification of intermediates is possible.- Avoids potential issues with peptide aggregation on a solid support. | - Milder Nα-deprotection conditions.- Automation is readily available.- Excess reagents are easily washed away, simplifying purification. |
| Key Disadvantages | - Labor-intensive due to the need for purification after each step.- Scalability can be challenging for long peptides.- Potential for racemization during coupling steps. | - Prone to δ-lactam formation upon activation, leading to yield loss.[7][8][9]- The Pbf group can be sterically hindering.- The cost of Fmoc-amino acids and reagents can be higher. |
Section 3: Common Side Reactions and Mitigation
Fmoc-Arg(Pbf)-OH: δ-Lactam Formation
The most significant side reaction associated with Fmoc-Arg(Pbf)-OH is the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidinium side chain, forming an inactive δ-lactam.[7][8][9] This is particularly problematic during pre-activation or prolonged coupling times.
Mitigation Strategy:
-
In situ Activation: Avoid pre-activation of the Fmoc-Arg(Pbf)-OH. Instead, add the coupling reagents directly to the reaction vessel containing the resin and the protected amino acid.[7][8]
-
Optimized Temperature: Performing the coupling at an elevated temperature (e.g., 45°C) can increase the coupling rate and minimize the time for lactam formation.[7][8]
Boc-Arg(Tos)-OH: Tosyl Group Migration
During the final cleavage with strong acid (e.g., HF), the cleaved tosyl group can reattach to other nucleophilic residues in the peptide, particularly the indole side chain of tryptophan.[3]
Mitigation Strategy:
-
Scavengers: The addition of scavengers, such as thioanisole, to the cleavage cocktail can trap the reactive tosyl cations and prevent side reactions.[3]
-
Alternative Side-Chain Protection: Using a different protecting group for tryptophan, such as formyl (For), can also prevent this side reaction.[3]
Another potential issue with Boc-Arg(Tos)-OH is that the formation of its symmetrical anhydride for coupling can lead to an undesirable insertion reaction.[10] Therefore, in situ activation methods are generally preferred.
Section 4: Experimental Protocols
Solution-Phase Coupling of Boc-Arg(Tos)-OMe
This protocol describes a representative procedure for the coupling of Boc-Arg(Tos)-OMe to an amino acid ester in solution using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
Boc-Arg(Tos)-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1N HCl solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve Boc-Arg(Tos)-OH (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Neutralization: Cool the solution to 0°C and add DIEA (1.0 eq) dropwise. Stir for 15 minutes.
-
Activation and Coupling: Add a solution of DCC (1.1 eq) in DCM to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel.
Solid-Phase Coupling of Fmoc-Arg(Pbf)-OH
This protocol outlines an optimized procedure for the coupling of Fmoc-Arg(Pbf)-OH on a solid support, designed to minimize δ-lactam formation.[7][8]
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Arg(Pbf)-OH (1.75 eq)
-
OxymaPure (1.5 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.8 eq)
-
N-Butylpyrrolidinone (NBP) or N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Equilibration: Swell the peptide-resin in NBP and equilibrate to 45°C.
-
Addition of Amino Acid and Additive: Add a solution of Fmoc-Arg(Pbf)-OH and OxymaPure in NBP to the resin.
-
In situ Activation (Staggered Addition):
-
Add half of the total DIC (0.9 eq) to the reaction vessel and allow to react for 30 minutes at 45°C.
-
Add the remaining DIC (0.9 eq) and a small additional amount of Fmoc-Arg(Pbf)-OH.
-
-
Coupling: Continue the reaction at 45°C until a negative Kaiser test is obtained.
-
Washing: Wash the resin thoroughly with NBP or DMF to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group for the next coupling cycle.
Section 5: Visualization of Workflows and Pathways
Logical Workflow for Peptide Synthesis Strategy Selection
References
- 1. biosynth.com [biosynth.com]
- 2. m.youtube.com [m.youtube.com]
- 3. peptide.com [peptide.com]
- 4. Boc-Arg(Pbf)-OH | 200124-22-7 | Benchchem [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Utilizing Boc-Protected Arginine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of using Boc-protected arginine derivatives, specifically Boc-Arg(Pbf)-OH and Boc-Arg(Mts)-OH, in solid-phase peptide synthesis (SPPS). This document will delve into the core chemical strategies, detailed experimental protocols, and critical considerations for the successful incorporation of arginine into synthetic peptides, a crucial component of many biologically active molecules.
Introduction to Boc-SPPS and the Challenge of Arginine
Solid-phase peptide synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the stepwise addition of N-terminally protected amino acids. The Boc (tert-butyloxycarbonyl) strategy, a foundational method in SPPS, utilizes an acid-labile Boc group for the temporary protection of the α-amino group. This protecting group is typically removed with a moderate acid, such as trifluoroacetic acid (TFA), in each cycle of the synthesis.
The incorporation of arginine presents a unique challenge due to its highly basic and nucleophilic guanidinium side chain. To prevent unwanted side reactions during peptide elongation, this functional group must be protected with a semi-permanent protecting group that is stable to the repetitive Boc-deprotection steps but can be removed during the final cleavage of the peptide from the resin. This guide focuses on two such widely used protecting groups: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mts (mesitylene-2-sulfonyl).
It is important to note that for solid-phase synthesis, the carboxyl group of the incoming amino acid must be activated to react with the free amine on the resin-bound peptide. Therefore, derivatives like Boc-Arg(Pbf)-OH and Boc-Arg(Mts)-OH are used, where the hydroxyl group of the carboxylic acid is activated in situ. The nomenclature "Boc-Arg-Ome" (methyl ester) is not typically used for coupling in SPPS, as the carboxylate is the reactive site.
Chemical Structures and Protecting Group Strategies
The successful synthesis of arginine-containing peptides using the Boc strategy hinges on the careful selection and management of protecting groups.
The Boc Group: Temporary α-Amine Protection
The tert-butyloxycarbonyl (Boc) group is the cornerstone of this SPPS strategy, providing robust protection of the α-amino group that is readily cleaved by moderate acids like TFA.[1][2]
Side Chain Protection for Arginine: Pbf vs. Mts
The choice of the side chain protecting group for the guanidinium function is critical for a successful synthesis.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is a widely used protecting group in modern Boc-SPPS. The Pbf group is highly acid-labile and is typically removed during the final cleavage step with a strong acid cocktail, often containing a high concentration of TFA.[1][3]
-
Mts (Mesitylene-2-sulfonyl): The Mts group is an alternative to the more traditional Tosyl (Tos) group and is more readily cleaved.[4] It is also removed under strong acidic conditions during the final cleavage.
The Boc-SPPS Workflow for Arginine-Containing Peptides
The synthesis of a peptide using Boc-protected arginine follows a cyclical process of deprotection, neutralization, and coupling, culminating in a final cleavage and deprotection step.
References
The Role of Boc-Arg-Ome as a Precursor for Enzyme Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of enzymology and drug discovery, the design and synthesis of specific substrates are paramount for elucidating enzyme function and screening for potential inhibitors. Nα-tert-butyloxycarbonyl-L-arginine methyl ester (Boc-Arg-Ome) is a pivotal precursor molecule in this field. As a protected amino acid derivative, it provides a versatile scaffold for the construction of tailored substrates for a variety of enzymes, most notably serine proteases. This technical guide delves into the core principles of utilizing this compound as a substrate precursor, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The Boc (tert-butyloxycarbonyl) group on the alpha-amino group and the methyl ester on the carboxyl group serve as protecting groups. This protection strategy allows for the specific modification of the arginine side chain and controlled incorporation into peptide sequences through solid-phase or solution-phase synthesis.[1] Upon deprotection, these synthetic peptides can mimic the natural substrates of target enzymes, often incorporating a reporter molecule, such as a chromophore or fluorophore, to enable kinetic analysis of enzyme activity.
Core Concepts: From Precursor to Active Substrate
The fundamental utility of this compound lies in its role as a building block for creating more complex and specific enzyme substrates. The arginine residue, with its positively charged guanidinium group, is a key recognition motif for a class of proteases known as trypsin-like serine proteases. These enzymes, which include trypsin, thrombin, and furin, preferentially cleave peptide bonds C-terminal to arginine or lysine residues.
By using this compound as a starting material, researchers can synthesize a variety of peptide substrates. A common strategy involves elongating the peptide chain from the N-terminus of the arginine, creating sequences that mimic the physiological targets of the enzyme of interest. A reporter group, such as 7-amino-4-methylcoumarin (AMC), is often attached to the C-terminus. Enzymatic cleavage of the peptide bond between the arginine and the reporter group liberates the fluorophore, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.
Quantitative Data: Enzyme Kinetics
The following tables summarize key kinetic parameters for the enzymatic cleavage of substrates derived from or analogous to this compound. This data is crucial for comparing enzyme efficiency and for designing experiments with appropriate substrate concentrations.
| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Bovine Trypsin | p-nitrobenzyl p-toluenesulfonyl-L-arginine | 12 | 138 | - | - | [2] |
| Human Plasmin | p-nitrobenzyl p-toluenesulfonyl-L-arginine | 78 | 0.31 (CTA unit/ml) | - | - | [2] |
| Bovine Thrombin | p-nitrobenzyl p-toluenesulfonyl-L-arginine | 14 | 0.037 (NIH unit/ml) | - | - | [2] |
| Furin | Boc-Arg-Val-Arg-Arg-AMC | - | - | - | ~4 x 103 | [3] |
| Bacterial Hydrolase TM0077 | Fluorogenic Ester Substrate | 1.3 | - | 0.044 | 3.4 x 104 | [4] |
Table 1: Michaelis-Menten Constants and Catalytic Efficiency for Various Proteases with Arginine-Containing Substrates. Km indicates the substrate concentration at half-maximal velocity, providing a measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of reaction. kcat is the turnover number, and the kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| pH | Trypsin KM for Z-Lys-pNA (mM) |
| 3.13 | 34.6 ± 10.5 |
| 3.82 | 24.5 ± 9.2 |
| 4.40 | 13.8 ± 2.1 |
| 5.98 | 6.51 ± 0.95 |
| 6.94 | 0.512 ± 0.039 |
| 9.05 | 0.394 ± 0.027 |
Table 2: Effect of pH on the Michaelis Constant (KM) of Trypsin with N-α-benzyloxycarbonyl-l-lysine p-nitroanilide (Z-Lys-pNA). This data illustrates the pH-dependence of enzyme-substrate interactions for a trypsin-like substrate. Data from[5][6].
Experimental Protocols
Synthesis of a Fluorogenic Peptide Substrate (Boc-Gln-Ala-Arg-AMC)
This protocol outlines the general steps for the solid-phase synthesis of a fluorogenic substrate using this compound as a precursor, with subsequent peptide chain elongation and attachment of a fluorophore.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Stability of Nα-tert-Butoxycarbonyl-L-arginine methyl ester (Boc-Arg-OMe)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of Nα-tert-butoxycarbonyl-L-arginine methyl ester (Boc-Arg-OMe), a critical building block in peptide synthesis and various research applications. Understanding the stability profile of this compound is essential for ensuring its quality, efficacy, and shelf-life in research and development settings.
Introduction to this compound
This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group. This dual protection strategy makes it a valuable reagent in solid-phase and solution-phase peptide synthesis, as it allows for controlled, stepwise elongation of peptide chains. The stability of this compound is a crucial factor that can influence the purity and yield of the final peptide product.
Physical Stability
The physical stability of this compound relates to its solid-state properties, including appearance, crystallinity, and hygroscopicity.
-
Appearance: this compound is typically a white to off-white crystalline powder. Any change in color or appearance may indicate degradation.
-
Storage Conditions: For long-term storage, it is recommended to keep this compound in a cool, dry place, protected from light and moisture. Supplier recommendations for similar compounds, such as Boc-L-Arg-OH·HCl·H₂O, suggest storage at temperatures below 15°C.[1] For other Boc-protected arginine derivatives, storage at -20°C is recommended for a stability of at least four years.[2]
-
Hygroscopicity: The hydrochloride salt of the parent amino acid, Boc-L-Arg-OH, is known to be susceptible to moisture.[2] Therefore, it is crucial to store this compound in tightly sealed containers to prevent moisture absorption, which could accelerate chemical degradation.
Chemical Stability and Degradation Pathways
The chemical stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidative agents. The primary degradation pathways are expected to involve the hydrolysis of the methyl ester and the cleavage of the Boc protecting group.
Hydrolysis is a major degradation pathway for this compound, affecting both the methyl ester and the Boc group.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield Boc-L-arginine (Boc-Arg-OH). The rate of hydrolysis of α-amino acid esters is known to be significantly influenced by pH.
-
Boc Group Cleavage: The Boc group is notoriously labile under acidic conditions, leading to its removal and the formation of L-arginine methyl ester. The decomposition products are isobutylene and carbon dioxide.[3] The Boc group is generally stable to basic conditions and nucleophiles.
Exposure to high temperatures can lead to the degradation of this compound. The thermal decomposition of L-arginine itself begins at temperatures around 226°C.[4] While specific data for the methyl ester is unavailable, thermal stress can potentially lead to the cleavage of the Boc group and other decomposition reactions.
The guanidinium group of the arginine side chain can be susceptible to oxidation, although it is generally stable under common laboratory conditions. Forced degradation studies using oxidizing agents would be necessary to fully characterize this degradation pathway.
A summary of the potential degradation products is presented in Table 1.
| Stress Condition | Potential Degradation Products |
| Acidic Hydrolysis | L-Arginine methyl ester, Boc-L-arginine, L-Arginine |
| Basic Hydrolysis | Boc-L-arginine |
| Thermal Stress | L-Arginine methyl ester, and other decomposition products |
| Photolytic Stress | Various photoproducts (structure dependent on conditions) |
| Oxidative Stress | Oxidized derivatives of the arginine side chain |
Experimental Protocols for Stability Assessment
Detailed experimental protocols for assessing the stability of this compound are crucial for quality control and formulation development. The following are generalized protocols based on standard pharmaceutical stability testing guidelines.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution to UV and visible light in a photostability chamber.
-
Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method. Characterize any significant degradation products using techniques like LC-MS and NMR.
Visualization of Workflows and Pathways
The following diagrams illustrate the logical workflow for stability testing and a potential degradation pathway for this compound.
Caption: A logical workflow for the stability testing of this compound.
Caption: A potential hydrolytic degradation pathway for this compound.
References
Technical Data Sheet: Boc-L-Arginine Methyl Ester
This document provides key technical information for Nα-tert-Butoxycarbonyl-L-arginine methyl ester (Boc-Arg-Ome), a derivative of the amino acid arginine. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry.
Chemical Identity and Properties
This compound is an N-terminally protected form of arginine where the alpha-amino group is blocked by a tert-butoxycarbonyl (Boc) group, and the C-terminus is esterified as a methyl ester. This modification is common in peptide synthesis to prevent unwanted side reactions.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Identifier | Value | Source |
| CAS Number | 83731-79-7 | [1] |
| Molecular Formula | C₁₂H₂₄N₄O₄ | [1] |
| Molecular Weight | 288.343 g/mol | [1] |
| Exact Mass | 288.18000 | [1] |
Logical Relationship of Chemical Protection
The following diagram illustrates the protective group strategy for this compound, starting from the parent amino acid, L-Arginine.
References
Methodological & Application
Step-by-Step Protocol for the Deprotection of Boc-Arg-Ome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino group of amino acids in peptide synthesis and other organic chemistry applications. Its facile removal under acidic conditions makes it a valuable tool in multi-step synthetic strategies. This document provides detailed protocols for the deprotection of Boc-L-arginine methyl ester (Boc-Arg-Ome) using two common acidic reagents: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).
It is important to note that the guanidino side chain of arginine is often protected with an acid-labile group as well, such as the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The strong acidic conditions outlined in these protocols will typically cleave both the Boc and Pbf protecting groups simultaneously.
Data Summary
| Deprotection Method | Reagent | Typical Yield (%) | Typical Purity (%) | Reference |
| Method A | Trifluoroacetic Acid (TFA) | >95 | >98 | General literature knowledge |
| Method B | Hydrochloric Acid (HCl) | >95 | >98 | General literature knowledge |
Note: The actual yield and purity can vary depending on the specific substrate, reaction conditions, and purification methods employed.
Experimental Protocols
Materials and Reagents
-
Boc-L-arginine methyl ester (this compound) or Boc-L-Arg(Pbf)-OMe
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
4 M Hydrochloric acid (HCl) in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Water (optional, as a scavenger)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Centrifuge (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Ninhydrin stain solution
-
UV lamp
Method A: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group using a solution of TFA in DCM.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).
-
If the arginine side chain is protected with a Pbf group, or to minimize potential side reactions, add scavengers such as triisopropylsilane (TIS) (1-5% v/v) and/or water (1-5% v/v) to the solution.[1]
-
Cool the flask in an ice bath to 0 °C with stirring.
-
-
Addition of TFA:
-
Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v). For complete and rapid deprotection, neat TFA can also be used.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the TLC plate in a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp and/or by staining with ninhydrin. The product, a primary amine, will stain positive with ninhydrin, while the Boc-protected starting material will not. The reaction is complete when the starting material spot has disappeared. Reaction times typically range from 30 minutes to 2 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
The crude product will be the arginine methyl ester as a TFA salt.
-
To precipitate the product, add cold, anhydrous diethyl ether to the crude residue.
-
Stir or sonicate the mixture to break up any solids and form a fine precipitate.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the solid with fresh, cold diethyl ether to remove any remaining organic impurities.
-
Dry the final product, L-Arginine methyl ester bis(trifluoroacetate), under vacuum.
-
Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol outlines the use of a commercially available solution of HCl in dioxane for Boc deprotection.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
-
Addition of HCl/Dioxane:
-
Slowly add a 4 M solution of HCl in 1,4-dioxane to the stirred solution. Typically, a 5-10 fold excess of HCl is used.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using TLC as described in Method A. The reaction is typically complete within 1 to 4 hours.
-
-
Work-up and Isolation:
-
Upon completion, remove the solvent and excess HCl by rotary evaporation.
-
The crude product will be the arginine methyl ester as a hydrochloride salt.
-
Add cold, anhydrous diethyl ether to the crude residue to induce precipitation.
-
Stir or sonicate the mixture to obtain a fine solid.
-
Isolate the product by filtration or centrifugation.
-
Wash the solid with cold diethyl ether.
-
Dry the final product, L-Arginine methyl ester dihydrochloride, under vacuum.
-
Visualizations
Caption: Workflow for this compound deprotection using TFA.
Caption: Workflow for this compound deprotection using HCl.
References
Application Notes and Protocols for Boc-Arg-OMe Coupling in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine, with its strongly basic guanidinium side chain, is a crucial amino acid in many biologically active peptides. Its successful incorporation during solution-phase peptide synthesis (SPPS) requires robust protection of the side chain to prevent unwanted side reactions. This document provides detailed application notes and protocols for the coupling of N-α-Boc-protected arginine methyl ester (Boc-Arg-OMe) using two common side-chain protecting groups: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Tos (tosyl or p-toluenesulfonyl) .
The choice of the side-chain protecting group is critical as it influences the solubility of the protected amino acid, the efficiency of the coupling reaction, and the conditions required for its eventual removal. Pbf is generally considered a more modern and acid-labile protecting group, while Tos is a more traditional and robust group requiring harsher deprotection conditions.
Data Summary: Comparison of Boc-Arg(Pbf)-OMe and Boc-Arg(Tos)-OMe Coupling
| Parameter | Boc-Arg(Pbf)-OMe Coupling | Boc-Arg(Tos)-OMe Coupling |
| Coupling Reagent | T3P® (Propylphosphonic Anhydride) | Not specified in high-yield examples; generally coupled with carbodiimides (DCC, EDC) + additives. |
| Amine Component | H-Leu-OMe | General amino acid methyl esters. |
| Reported Yield/Conversion | 99% conversion[1] | Specific quantitative yield for solution-phase dipeptide coupling not readily available in surveyed literature. Arginine couplings can be challenging.[1] |
| Key Considerations | High coupling efficiency demonstrated.[1] | Potential for side reactions; symmetric anhydride method should be avoided. |
| Side-Chain Deprotection | Trifluoroacetic acid (TFA), often with scavengers.[1] | Strong acids such as HF or TFMSA; resistant to TFMSA.[2][3] |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-Arg(Pbf)-OH and a general protocol for Boc-Arg(Tos)-OH in solution-phase synthesis.
Protocol 1: High-Yield Coupling of Boc-Arg(Pbf)-OH with an Amino Acid Methyl Ester using T3P®
This protocol is adapted from a high-yield synthesis of Boc-Arg(Pbf)-Leu-OMe.[1]
Materials:
-
Boc-Arg(Pbf)-OH (1.0 eq)
-
Amino acid methyl ester hydrochloride (e.g., H-Leu-OMe·HCl) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
T3P® (50% solution in ethyl acetate) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Amine Component: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DCM. Add DIPEA (1.0 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Arg(Pbf)-OH (1.0 eq) in anhydrous DCM.
-
Add the solution of the free amine from step 1 to the Boc-Arg(Pbf)-OH solution.
-
Add DIPEA (1.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add T3P® (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes).
-
Protocol 2: General Coupling of Boc-Arg(Tos)-OH with an Amino Acid Methyl Ester using EDC/HOBt
This is a general protocol based on standard carbodiimide-mediated coupling methods. Optimization of reaction conditions may be necessary to achieve high yields.
Materials:
-
Boc-Arg(Tos)-OH (1.0 eq)
-
Amino acid methyl ester hydrochloride (1.0 eq)
-
N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DMF. Add DIPEA or NMM (1.0 eq) and stir for 10 minutes at room temperature.
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Arg(Tos)-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool this solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution, followed by the solution of the free amine from step 1.
-
Add the remaining equivalent of DIPEA or NMM (1.0 eq).
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
-
Work-up:
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with a large volume of water and extract with EtOAc.
-
Wash the combined organic extracts sequentially with 1 M citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Visualizations
Logical Relationship of Arginine Side-Chain Protection
Caption: Arginine side-chain protection workflow.
Experimental Workflow for Boc-Arg(Pbf)-OMe Coupling
Caption: Boc-Arg(Pbf)-OMe coupling workflow.
Experimental Workflow for Boc-Arg(Tos)-OMe Coupling
Caption: Boc-Arg(Tos)-OMe coupling workflow.
References
Application of Boc-Arg(X)-OH in Custom Peptide Library Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custom peptide libraries are indispensable tools in drug discovery, target validation, and various biomedical research fields. The synthesis of these libraries, particularly those containing arginine residues, requires robust and efficient chemical strategies. The Boc (tert-butyloxycarbonyl) protection strategy for solid-phase peptide synthesis (SPPS) remains a powerful method, especially for complex and long peptide sequences. Arginine, with its highly basic guanidinium group, necessitates side-chain protection to prevent unwanted side reactions during peptide assembly. This document provides detailed application notes and protocols for the use of Boc-protected arginine derivatives, specifically Boc-Arg(Tos)-OH and Boc-Arg(Pbf)-OH, in the synthesis of custom peptide libraries.
Chemical Properties and Selection of Boc-Arg Derivatives
The choice of the side-chain protecting group for arginine is critical for the successful synthesis of peptide libraries. The two most commonly used derivatives in Boc-SPPS are Boc-Arg(Tos)-OH (Tosyl) and Boc-Arg(Pbf)-OH (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
-
Boc-Arg(Tos)-OH: This was one of the earliest and most widely used arginine derivatives for Boc-SPPS. The tosyl group is stable to the repetitive TFA (trifluoroacetic acid) treatments required for Boc group removal. However, its complete cleavage from the peptide requires strong acid conditions, typically anhydrous hydrogen fluoride (HF).
-
Boc-Arg(Pbf)-OH: The Pbf protecting group offers greater acid lability compared to the Tos group. While still stable to the conditions of Boc deprotection, the Pbf group can be removed under milder acidic conditions than Tos, often with a standard TFA "cleavage cocktail". This milder deprotection can be advantageous for peptides containing other sensitive residues.
Data Presentation: Comparison of Boc-Arg(Tos)-OH and Boc-Arg(Pbf)-OH
| Feature | Boc-Arg(Tos)-OH | Boc-Arg(Pbf)-OH | References |
| Side-Chain Protecting Group | Tosyl (Tos) | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | [1] |
| Molecular Weight | 428.50 g/mol | 526.65 g/mol | [1] |
| Acid Stability (Boc Deprotection) | High | High | |
| Cleavage Conditions | Anhydrous HF or TFMSA | TFA-based cocktails (e.g., TFA/TIS/H₂O) | [1] |
| Potential Side Reactions | Sulfonation of Trp | Less prone to Trp modification | |
| Coupling Efficiency | Generally good | Can be slightly lower due to steric hindrance | |
| Relative Cost | Lower | Higher | |
| Purity of Crude Peptide | High, dependent on HF cleavage efficiency | Generally high, with potentially fewer side products | |
| Overall Yield | Good to excellent | Good to excellent |
Experimental Protocols
Protocol 1: General Workflow for Boc-SPPS of a Custom Peptide Library
This protocol outlines the general steps for synthesizing a peptide library on a solid support using Boc-protected amino acids.
Caption: General workflow for custom peptide library synthesis using Boc-SPPS.
Protocol 2: Split-and-Pool Synthesis of a Hexapeptide Library using Boc-Arg(Tos)-OH
This protocol describes the synthesis of a hexapeptide library with the general structure X-X-Arg-X-X-X, where X represents a mixture of amino acids at each position.
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Boc-protected amino acids (including Boc-Arg(Tos)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole)
-
Peptide synthesis vessels
-
Shaker
Procedure:
-
Resin Preparation:
-
Swell Merrifield resin in DCM for 1 hour.
-
Couple the first mixture of Boc-protected amino acids to the resin using DIC and HOBt in DMF/DCM.
-
Cap any unreacted hydroxyl groups with acetic anhydride.
-
-
First Split-and-Pool Cycle (Position 5):
-
Wash the resin thoroughly with DCM and DMF.
-
Perform Boc deprotection using 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM and neutralize with 10% DIEA in DCM.
-
Split the resin into equal portions corresponding to the number of amino acids to be coupled at this position.
-
Couple a single Boc-protected amino acid to each portion of the resin using DIC/HOBt.
-
Pool all resin portions and wash thoroughly.
-
-
Repeat for Positions 4 and 2:
-
Repeat the deprotection, neutralization, splitting, coupling, and pooling steps for the next two positions.
-
-
Coupling of Boc-Arg(Tos)-OH (Position 3):
-
After deprotection and neutralization, couple Boc-Arg(Tos)-OH to the entire batch of pooled resin using DIC/HOBt.
-
-
Repeat for Positions 1 and N-terminus:
-
Continue the split-and-pool cycles for the remaining positions.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the resin and dry it under vacuum.
-
Treat the resin with anhydrous HF in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours to cleave the peptides from the resin and remove the Tos and other side-chain protecting groups.
-
Evaporate the HF and precipitate the peptide library with cold diethyl ether.
-
-
Purification and Analysis:
-
Wash the precipitated peptides with cold ether and dissolve in an appropriate solvent (e.g., water/acetonitrile).
-
Analyze the library by mass spectrometry to confirm the presence of the expected peptide masses.
-
Purify the library using reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary.
-
Application Example: Screening a Custom Peptide Library for Inhibitors of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Peptide libraries can be screened to identify inhibitors of key protein-protein interactions within this pathway.
Experimental Workflow for Screening
Caption: Workflow for screening a custom peptide library against a target protein.
Signaling Pathway Diagram: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
In a hypothetical case study, a custom hexapeptide library synthesized using Boc-Arg(Pbf)-OH could be screened against the Akt kinase. Hits identified through mass spectrometry would be resynthesized and validated for their ability to bind to Akt and inhibit its kinase activity in vitro. Promising peptides would then be tested in cell-based assays to assess their ability to modulate downstream signaling and induce apoptosis in cancer cell lines.
Conclusion
The use of Boc-protected arginine derivatives, such as Boc-Arg(Tos)-OH and Boc-Arg(Pbf)-OH, is a cornerstone of solid-phase peptide synthesis for the creation of custom peptide libraries. The choice between these derivatives will depend on the specific requirements of the peptide sequences in the library and the available cleavage methodologies. The protocols and workflows presented here provide a comprehensive guide for researchers to successfully synthesize and screen peptide libraries for various applications in drug discovery and biomedical research.
References
Application Notes and Protocols for the Synthesis of Arginine-Rich Peptides Using Boc-Arg(Pbf)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-rich peptides are a class of peptides characterized by a high content of arginine residues, which confer a net positive charge and unique biological properties. These peptides, particularly cell-penetrating peptides (CPPs), have garnered significant interest in drug delivery and therapeutics due to their ability to traverse cellular membranes. The synthesis of these peptides, however, presents unique challenges, primarily due to the bulky and reactive guanidinium side chain of arginine. This document provides detailed application notes and protocols for the synthesis of arginine-rich peptides using Boc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS), addressing common challenges and offering strategies for successful synthesis.
Challenges in Arginine-Rich Peptide Synthesis
The synthesis of peptides with multiple arginine residues is often complicated by several factors:
-
Steric Hindrance: The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the arginine side chain, combined with the Boc (tert-butyloxycarbonyl) protecting group on the N-terminus, can lead to significant steric hindrance. This can result in incomplete coupling reactions, especially in sequences with consecutive arginine residues.
-
Aggregation: The highly charged nature of arginine-rich sequences can lead to peptide aggregation on the solid support, hindering reagent accessibility and reducing synthesis efficiency.
-
Lactam Formation: A significant side reaction during the activation of Boc-Arg(Pbf)-OH is the intramolecular cyclization to form a δ-lactam. This inactive species is incapable of coupling to the growing peptide chain, leading to deletion sequences and a lower yield of the desired full-length peptide. This side reaction is particularly problematic when using carbodiimide activators like DIC.
-
Purity and Yield: Achieving high purity and yield can be challenging due to the cumulative effect of incomplete couplings and side reactions. Purification of the final crude product can also be complex.
Data Presentation: Comparison of Synthesis Strategies
The choice of synthesis strategy can significantly impact the outcome of arginine-rich peptide synthesis. The following table summarizes quantitative data from representative studies, highlighting the impact of different coupling strategies on purity and yield.
| Peptide Sequence | Synthesis Strategy | Coupling Reagents | Purity (%) | Yield (%) | Reference |
| Octa-Arginine | Single Coupling (5 min, 75°C) | DIC/Oxyma | ~85 (Crude) | Not Reported | [1] |
| Octa-Arginine | Extended Single Coupling (2 hours, RT) | DIC/Oxyma | ~80 (Crude) | Not Reported | [1] |
| Octa-Arginine | Double Coupling (2 x 5 min, 75°C) | DIC/Oxyma | >90 (Crude) | Not Reported | [1] |
| H-Arg-Gly-Phe-Leu-OH | Unprotected Fmoc-Arg(HCl)-OH | DIC/OxymaPure | >95 (Crude) | Not Reported | [2] |
| Poly(arginine)-derived peptides | Conventional Fmoc-SPPS | Not Specified | >95 (Crude) | 14-46 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Octa-Arginine using Boc-Arg(Pbf)-OH
This protocol outlines the manual solid-phase synthesis of an octa-arginine peptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Boc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection (if using Fmoc-Rink Amide resin):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
First Amino Acid Coupling (Boc-Arg(Pbf)-OH):
-
In a separate vessel, dissolve Boc-Arg(Pbf)-OH (3 eq.), OxymaPure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature. A longer coupling time or double coupling may be necessary for subsequent arginine residues.[1]
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), and DMF (3x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 3-5 for the remaining seven arginine residues. For later couplings, consider using a double coupling strategy where after the initial 2-4 hour coupling, the resin is washed and the coupling step is repeated with a fresh solution of activated Boc-Arg(Pbf)-OH.[1]
-
Final Boc Deprotection: After the final coupling, perform the Boc deprotection as described in step 5.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the identity by mass spectrometry.
Protocol 2: Monitoring Lactam Formation
During the synthesis of arginine-rich peptides, it is crucial to monitor for the formation of the inactive δ-lactam of arginine.
Methodology:
-
Sample Preparation: During the coupling step of Boc-Arg(Pbf)-OH, take a small aliquot of the supernatant solution from the reaction vessel.
-
NMR Analysis:
-
Dilute the aliquot with a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
The δ-proton peaks of Boc-Arg(Pbf)-OH, the activated Arg-Oxyma intermediate, and the Arg-lactam byproduct can be distinguished at approximately 3.259, 3.282, and 4.203 ppm, respectively.[4]
-
-
HPLC Analysis:
-
Quench the reaction in the aliquot with a suitable buffer.
-
Analyze the sample by reverse-phase HPLC.
-
The lactam byproduct will have a different retention time compared to the starting amino acid and the desired peptide.
-
Visualizations
Experimental Workflow for SPPS of Arginine-Rich Peptides
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of arginine-rich peptides.
Signaling Pathway: Inhibition of NF-κB by an Arginine-Rich Peptide
Arginine-rich peptides have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5] One proposed mechanism is the direct interaction with the p65 subunit of NF-κB, preventing its DNA binding and transcriptional activity.
Caption: Inhibition of the NF-κB signaling pathway by an arginine-rich peptide.
References
- 1. biotage.com [biotage.com]
- 2. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of Serine Proteases Using Nα-Boc-L-arginine methyl ester Substrates: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the kinetic analysis of enzymes, particularly serine proteases, using Nα-tert-butyloxycarbonyl-L-arginine methyl ester (Boc-Arg-OMe) and similar arginine-based substrates. These substrates are valuable tools for characterizing enzyme activity and for screening potential inhibitors, crucial steps in academic research and drug development.
Introduction
Serine proteases are a large and diverse family of enzymes that play critical roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their activity is tightly regulated, and dysregulation is implicated in various diseases, making them important therapeutic targets. Kinetic analysis of these enzymes is fundamental to understanding their function, substrate specificity, and inhibition mechanisms.
Nα-Boc-L-arginine methyl ester (this compound) is a synthetic substrate commonly used for the kinetic characterization of serine proteases that exhibit trypsin-like specificity, cleaving peptide bonds C-terminal to arginine or lysine residues. The hydrolysis of the ester bond by the enzyme can be monitored using various methods to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. Furthermore, this substrate is instrumental in assessing the potency of enzyme inhibitors by measuring changes in kinetic parameters in the presence of an inhibitory compound.
Principle of the Assay
The kinetic analysis of a serine protease with this compound is based on the enzymatic hydrolysis of the ester linkage in the substrate. The reaction yields Nα-Boc-L-arginine and methanol. The rate of this reaction can be monitored continuously, most commonly through spectrophotometry.
While this compound itself does not produce a colored product upon cleavage, its hydrolysis can be monitored in a few ways:
-
pH-Stat Method: The hydrolysis of the ester bond releases a carboxyl group, leading to a decrease in the pH of the reaction mixture. A pH-stat apparatus can be used to titrate the reaction with a standard base to maintain a constant pH. The rate of base addition is directly proportional to the rate of the enzymatic reaction.
-
Coupled Enzyme Assays: The product of the initial enzymatic reaction can be used as a substrate for a second, coupled enzyme that produces a detectable signal.
-
Chromogenic Analogues: A widely used and more direct spectrophotometric approach involves the use of chromogenic analogues, such as Nα-Boc-L-arginine-p-nitroanilide (Boc-Arg-pNA). In this case, the enzymatic cleavage of the amide bond releases p-nitroaniline (pNA), a yellow-colored product with a strong absorbance at 405-410 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity. The protocols provided below are based on this more common and accessible spectrophotometric method using a chromogenic substrate, which is analogous to assays with this compound.
The kinetic data obtained from these assays are typically analyzed using the Michaelis-Menten equation:
v = (Vmax * [S]) / (Km + [S])
where:
-
v is the initial reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified serine protease (e.g., Trypsin, Thrombin).
-
Substrate: Nα-Boc-L-arginine-p-nitroanilide (Boc-Arg-pNA) or similar chromogenic substrate.
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2. Calcium ions are often required for the stability and activity of serine proteases.
-
Inhibitor Stock Solution (for inhibitor screening): Dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate: Clear, flat-bottom for spectrophotometric readings.
-
Microplate reader: Capable of reading absorbance at 405-410 nm and maintaining a constant temperature.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constants for an enzyme with a chromogenic arginine substrate.
-
Prepare Substrate Solutions: Prepare a series of dilutions of the Boc-Arg-pNA substrate in the assay buffer. A typical concentration range to test would be 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from 0.05 mM to 2 mM is a good starting point.
-
Prepare Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer. The final enzyme concentration should be chosen so that the reaction rate is linear for a reasonable period (e.g., 5-10 minutes). This may require some initial optimization experiments.
-
Set up the Microplate:
-
Add 180 µL of each substrate dilution to different wells of the 96-well plate.
-
Include wells with buffer only as a blank.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the enzyme solution to each well to initiate the reaction. The final volume in each well will be 200 µL.
-
Mix the contents of the wells thoroughly, avoiding bubble formation.
-
-
Monitor Absorbance:
-
Immediately place the microplate in the reader and start monitoring the increase in absorbance at 405 nm.
-
Take readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance vs. time plot. The velocity is the slope of this linear phase (ΔAbs/Δt).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (v = (ΔAbs/Δt) / (ε * l)), where ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M⁻¹cm⁻¹) and l is the path length of the well.
-
Plot the initial velocities (v) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data.
-
Protocol 2: Screening for Enzyme Inhibitors and Determination of IC50
This protocol is designed to screen for potential inhibitors and determine their half-maximal inhibitory concentration (IC50).
-
Prepare Reagents:
-
Prepare a fixed concentration of the substrate (Boc-Arg-pNA) in the assay buffer. The substrate concentration should ideally be close to the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Prepare a working solution of the enzyme.
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Set up the Microplate:
-
Add 160 µL of the substrate solution to each well.
-
Add 20 µL of each inhibitor dilution to the wells.
-
Include control wells with no inhibitor (enzyme activity control) and wells with buffer only (blank).
-
Pre-incubate the plate at the desired temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the enzyme solution to each well.
-
-
Monitor and Analyze:
-
Monitor the absorbance at 405 nm as described in Protocol 1.
-
Calculate the initial velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control: % Inhibition = 100 * (1 - (v_inhibited / v_control)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Data Presentation
The quantitative data from kinetic analyses should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Michaelis-Menten Kinetic Parameters for Trypsin with Various Arginine Substrates
| Substrate | Enzyme Source | Km (mM) | Vmax (relative units or µmol/min/mg) | Temperature (°C) | pH | Reference |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Bovine Trypsin | ~0.05 - 0.2 | Varies with enzyme purity and conditions | 25 | 7.6 - 8.2 | [1] |
| Nα-Tosyl-L-arginine methyl ester (TAME) | Bovine Trypsin | ~0.01 - 0.05 | Varies with enzyme purity and conditions | 25 | 8.1 - 8.2 | [2] |
| N-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | Porcine Trypsin | 2.20 | 8.92 s⁻¹ (kcat) | 25 | 8.2 | [3] |
Table 2: IC50 Values of Trypsin Inhibitors
| Inhibitor | Substrate Used | Enzyme Source | IC50 (µM) | Inhibition Type | Reference |
| Benzamidine | Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | Immobilized Trypsin | Ki = 0.02 mM (approx.) | Competitive | [4] |
| Soybean Trypsin Inhibitor | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Bovine Trypsin | Varies with purity | Competitive | [1][5] |
Note: The exact values of Km, Vmax, and IC50 can vary depending on the specific experimental conditions (e.g., buffer composition, ionic strength, temperature) and the purity of the enzyme and reagents.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a kinetic analysis experiment.
Caption: General workflow for kinetic analysis of enzymes.
Enzymatic Reaction Pathway
This diagram shows the basic enzymatic reaction of a serine protease with a Boc-Arg substrate.
Caption: Simplified enzymatic reaction pathway.
References
- 1. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 2. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. Kinetic parameters for the activation of alpha- and beta-trypsins by the methyl ester of tosyl-L-arginine (Tos-L-Arg-OMe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols: Boc-Arg-Ome in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Arginine methyl ester (Boc-Arg-Ome) is a critical building block in the synthesis of peptide-based therapeutics. The arginine residue, with its positively charged guanidinium group, is pivotal for various biological functions, including cell penetration and receptor binding. The use of Nα-Boc (tert-butyloxycarbonyl) protection for the alpha-amino group and a methyl ester for the C-terminus allows for the strategic incorporation of arginine into peptide sequences during solid-phase peptide synthesis (SPPS). This application note provides detailed protocols for the synthesis of this compound, its application in SPPS, and methods for evaluating the biological activity of the resulting arginine-containing peptides.
Arginine-rich peptides are of particular interest due to their ability to act as cell-penetrating peptides (CPPs), facilitating the intracellular delivery of various cargo molecules such as small drugs, nucleic acids, and proteins. The guanidinium head group of arginine is a key structural feature that enables this translocation across the cell membrane. Furthermore, arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune regulation. Consequently, peptides containing arginine can be designed to modulate these pathways.
Synthesis of Boc-L-Arginine Methyl Ester (this compound)
This protocol describes a two-step process for the synthesis of this compound, starting from L-arginine. The first step involves the esterification of the carboxylic acid, followed by the protection of the α-amino group with a Boc group.
Materials
-
L-Arginine hydrochloride
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Protocol: Esterification of L-Arginine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Arginine hydrochloride (1 equivalent) in anhydrous methanol (10-15 mL per gram of arginine).
-
Esterification: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) or trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The reaction can be gently heated to reflux for 4-6 hours to ensure completion.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-Arginine methyl ester dihydrochloride. This product is often used in the next step without further purification.
Protocol: Nα-Boc Protection
-
Reaction Setup: Dissolve the L-Arginine methyl ester dihydrochloride (1 equivalent) in a mixture of water and THF (1:1 v/v).
-
Basification: Cool the solution to 0°C and add sodium bicarbonate (3 equivalents) portion-wise until the pH of the solution is between 8-9.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in THF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Remove the THF by rotary evaporation. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Arginine methyl ester as a crude product. The product can be further purified by column chromatography on silica gel if necessary.
Application of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in solution-phase peptide synthesis. For solid-phase peptide synthesis (SPPS), the corresponding Boc-Arg(Pbf)-OH or Boc-Arg(Tos)-OH is typically used, where the guanidinium group is also protected. However, for specific applications, the methyl ester can be hydrolyzed post-synthesis. The following is a general protocol for incorporating a Boc-protected arginine into a peptide chain on a solid support.
Materials
-
Merrifield resin (or other suitable resin)
-
Boc-Arg(Pbf)-OH (as a representative Boc-protected arginine)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine (for Fmoc deprotection, if applicable)
-
Hydrogen Fluoride (HF) or a cleavage cocktail (e.g., TFA/TIS/H₂O)
Protocol: SPPS using Boc Chemistry
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain. Wash the resin with DCM and then DMF.
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF. Wash with DMF.
-
Amino Acid Coupling:
-
Pre-activate Boc-Arg(Pbf)-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, remove the N-terminal Boc group (as in step 2).
-
Wash and dry the resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours at room temperature.[1][2][3][4]
-
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The efficiency of coupling and cleavage steps is critical for the overall yield and purity of the synthesized peptide. The following table summarizes expected quantitative data for the incorporation of a Boc-protected arginine residue in SPPS.
| Parameter | Typical Value | Factors Affecting Efficiency |
| Coupling Efficiency | >99% | Steric hindrance of the amino acid, coupling reagent, reaction time, temperature. |
| Cleavage Yield | 80-95% | Cleavage reagent (HF is generally more efficient but hazardous), duration of cleavage, nature of the resin linker, peptide sequence.[1][2] |
| Purity of Crude Peptide | 60-80% | Depends on the length and sequence of the peptide, and the efficiency of each coupling and deprotection step. |
Note: These values are estimates and can vary significantly based on the specific peptide sequence, synthesis scale, and instrumentation used.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Peptide Synthesis and Purification
The following diagram illustrates the general workflow for solid-phase peptide synthesis using this compound as a conceptual building block, followed by purification and analysis.
Signaling Pathway: Arginine and Nitric Oxide Synthesis
Arginine is the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a key signaling molecule. Peptides containing arginine can be designed to influence this pathway.[5][6][7][8][9]
Mechanism of Cell-Penetrating Peptides (CPPs)
Arginine-rich peptides are known to function as CPPs, which can enter cells through various mechanisms, primarily direct translocation and endocytosis.
Biological Activity Assays
Once the arginine-containing peptide is synthesized and purified, its biological activity must be assessed. The choice of assay depends on the intended application of the peptide.
Cell Penetration Assays
-
Confocal Microscopy: Label the peptide with a fluorescent tag (e.g., FITC) and incubate with cells. Visualize the intracellular localization of the peptide using confocal microscopy.
-
Flow Cytometry: Quantify the cellular uptake of the fluorescently labeled peptide by analyzing a large population of cells using a flow cytometer.
Nitric Oxide Production Assay
-
Griess Assay: Measure the amount of nitrite (a stable breakdown product of NO) in cell culture supernatant after treating cells with the synthesized peptide. An increase in nitrite indicates stimulation of NO production.
Cytotoxicity Assays
-
MTT or MTS Assay: Assess the metabolic activity of cells after treatment with the peptide to determine its cytotoxic effects. A decrease in metabolic activity indicates cytotoxicity.
Enzyme Inhibition/Activation Assays
-
If the peptide is designed to target a specific enzyme, a relevant enzymatic assay should be performed to determine its inhibitory or activating properties (e.g., measuring the activity of a protease or kinase).
Conclusion
This compound is a valuable building block for the synthesis of arginine-containing peptides with diverse therapeutic potential. The protocols and information provided in this application note offer a comprehensive guide for researchers in the field of peptide-based drug discovery. Careful synthesis, purification, and biological evaluation are essential to unlock the full potential of these promising molecules. The unique properties of the arginine residue, particularly its role in cell penetration and as a substrate for nitric oxide synthase, make it a key target for the design of novel peptide drugs.
References
- 1. peptide.com [peptide.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide cleavage from resin | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Cleavage of Boc-Arg-Ome-Containing Peptides by Specific Proteases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the cleavage of peptides containing the N-terminally protected amino acid Boc-L-arginine-O-methyl ester (Boc-Arg-Ome). This substrate and its derivatives are valuable tools for assaying the activity of a variety of specific proteases, particularly trypsin-like serine proteases, which preferentially cleave at the C-terminal side of arginine residues. Understanding the kinetics and specificity of this cleavage is crucial for basic research and the development of therapeutic protease inhibitors.
Introduction
Trypsin-like serine proteases play critical roles in numerous physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Their dysregulation is implicated in a range of diseases, making them important targets for drug development. A common method to study the activity of these enzymes is to use small synthetic substrates that mimic the natural cleavage sites.
This compound is a simple and effective substrate for a number of arginine-specific proteases. The tert-butyloxycarbonyl (Boc) group protects the N-terminus from non-specific degradation, while the O-methyl ester (Ome) at the C-terminus allows for indirect detection of cleavage. More complex peptides incorporating Boc-Arg at the P1 position and a reporter group, such as 7-amino-4-methylcoumarin (AMC), offer direct and highly sensitive detection of proteolytic activity.
Protease Specificity and Cleavage
Several key proteases are known to cleave peptides at the C-terminal side of arginine residues and have been shown to act on arginine methyl esters or similar derivatives.
-
Trypsin: As a digestive enzyme, trypsin exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine and arginine residues.
-
Thrombin: A crucial enzyme in the coagulation cascade, thrombin also demonstrates a strong preference for cleaving after arginine.[1]
-
Plasmin: This is the primary enzyme responsible for fibrinolysis and cleaves fibrin at specific arginine and lysine residues.
-
Kallikrein: A group of serine proteases involved in various physiological processes, including inflammation and blood pressure regulation, kallikreins are known to cleave extended N-aminoacyl-L-arginine methyl esters.[2][3][4]
-
TMPRSS2: A cell surface protease involved in the activation of viral envelope proteins, such as the spike protein of SARS-CoV-2. It has been shown to cleave the fluorogenic substrate Boc-Gln-Ala-Arg-AMC.[5]
The general mechanism of cleavage for a this compound containing peptide by a serine protease is depicted below.
Caption: Enzymatic cleavage of a this compound peptide by a serine protease.
Quantitative Data
The efficiency of cleavage of arginine-containing substrates by various proteases can be compared using the Michaelis-Menten kinetic parameters, Km and kcat. While specific kinetic data for the simple this compound substrate is not extensively published, the following table summarizes representative kinetic parameters for the hydrolysis of similar N-acylated arginine ester or amide substrates by several common proteases. These values can serve as a useful reference for experimental design.
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Plasma Kallikrein | Z-Pro-Phe-Arg-OMe | 140 | 14.5 | 1.04 x 10⁵ | [2] |
| Bovine Thrombin | D-Phe-Pro-Arg-SBzl | 0.72 | - | - | [6] |
| Bovine Trypsin | Tos-Gly-Pro-Arg-pNA | - | - | - | [7] |
| Human Thrombin | Nα-Dansyl-L-arginine methyl ester | I₅₀ = 2 µM | - | - | [8] |
| TMPRSS2 | Boc-Gln-Ala-Arg-AMC | - | - | - | [5] |
Note: The kinetic parameters are highly dependent on the specific substrate structure, assay conditions (pH, temperature, buffer composition), and enzyme purity. The data presented should be considered as approximations.
Experimental Protocols
Below are two detailed protocols for assaying the cleavage of this compound containing peptides. The first is a general spectrophotometric assay for substrates like this compound, and the second is a fluorometric assay for peptides with a C-terminal AMC group.
Protocol 1: Spectrophotometric Assay for this compound Cleavage
This protocol utilizes a coupled enzyme system to detect the methanol released upon hydrolysis of the methyl ester. The methanol is oxidized by alcohol oxidase to produce formaldehyde and hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a measurable color change.
Materials:
-
Protease of interest (e.g., Trypsin, Thrombin)
-
Boc-L-arginine-O-methyl ester (Substrate)
-
Alcohol Oxidase (AO)
-
Horseradish Peroxidase (HRP)
-
Chromogenic peroxidase substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂ (adjust as needed for the specific protease)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 405 nm for ABTS)
Experimental Workflow:
References
- 1. [Kinetics of trypsin-catalyzed hydrolysis of some arginine-containing peptide methyl esters]. | Semantic Scholar [semanticscholar.org]
- 2. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) The Kinetics of Hydrolysis of Some [research.amanote.com]
- 4. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of hydrolysis of peptide thioester derivatives of arginine by human and bovine thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thrombin inhibitors. 1. Ester derivatives of N alpha-(arylsulfonyl)-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with Boc-Arg-Ome in peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-Arg-OMe in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using Boc-Arg(Pbf)-OMe or Boc-Arg(Tos)-OMe in solid-phase peptide synthesis (SPPS)?
A1: The primary side reactions associated with the use of Boc-protected arginine methyl esters, particularly with Pbf and Tosyl protecting groups, are:
-
δ-Lactam Formation: This is a major intramolecular cyclization reaction that occurs during the activation of the C-terminal carboxyl group of the arginine residue. The nucleophilic side-chain guanidinium group attacks the activated carboxyl, forming a stable six-membered cyclic lactam. This leads to the termination of the peptide chain. The Pbf group, being more acid-labile, is generally considered more prone to this side reaction compared to the more robust Tosyl group.
-
Ornithine Formation: During the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA), the guanidinium group of arginine can be partially cleaved, leading to the formation of ornithine residues in the final peptide.
-
Guanidinylation: The activated guanidinium group of an arginine residue can be transferred to other nucleophilic side chains, most notably the indole ring of tryptophan, resulting in an undesired modification of the peptide.
Troubleshooting Guides
Problem 1: Low Yield of the Target Peptide and Presence of a Truncated Sequence.
Possible Cause: δ-Lactam formation during the coupling of the this compound residue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield due to δ-lactam formation.
Detailed Steps:
-
Analyze Coupling Conditions: Prolonged activation times and highly reactive coupling reagents can promote δ-lactam formation.
-
Recommendation: Reduce the pre-activation time of the this compound. Utilize coupling reagents known for lower rates of side reactions, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of HOBt (Hydroxybenzotriazole).
-
-
Evaluate the Arginine Protecting Group: The choice of the side-chain protecting group on arginine significantly influences the rate of δ-lactam formation.
-
Recommendation: If using Boc-Arg(Pbf)-OMe, consider switching to Boc-Arg(Tos)-OMe. The Tosyl group is more electron-withdrawing and sterically hindering, which can reduce the nucleophilicity of the guanidinium group and suppress intramolecular cyclization.
-
-
Monitor the Reaction: To confirm δ-lactam formation, perform a small-scale test cleavage of the resin after the problematic coupling step.
-
Recommendation: Analyze the cleaved products by HPLC and mass spectrometry. The δ-lactam byproduct will have a distinct retention time and a mass corresponding to the cyclized arginine residue.
-
Problem 2: Presence of an Impurity with a Mass Difference of -43 Da in the Final Peptide.
Possible Cause: Formation of ornithine from arginine during final cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ornithine formation during peptide cleavage.
Detailed Steps:
-
Optimize Cleavage Conditions: Harsh acidic conditions during the final cleavage can lead to the partial removal of the guanidinium group.
-
Recommendation: Reduce the cleavage time to the minimum required for complete deprotection. Perform the cleavage at room temperature or lower. Include scavengers in the TFA cocktail, such as triisopropylsilane (TIS) and water, to quench reactive carbocations and prevent side reactions.
-
-
Consider Protecting Group Stability: The Pbf group is known to be more labile to acid than the Tosyl group.
-
Recommendation: If ornithine formation is a persistent issue with Boc-Arg(Pbf)-OMe, switching to Boc-Arg(Tos)-OMe may provide better stability during cleavage.
-
-
Refine Purification: The ornithine-containing peptide will have a different hydrophobicity compared to the target peptide.
-
Recommendation: Optimize the gradient of your reverse-phase HPLC method to achieve baseline separation of the desired peptide from the ornithine-containing impurity.
-
Problem 3: Unidentified Adduct on Tryptophan-Containing Peptides.
Possible Cause: Guanidinylation of the tryptophan indole side chain by an activated arginine residue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize tryptophan guanidinylation.
Detailed Steps:
-
Modify Coupling Protocol: The presence of a highly activated arginine species for an extended period can increase the likelihood of side reactions with nucleophilic residues like tryptophan.
-
Recommendation: Employ an in situ activation strategy where the coupling reagent is added to the resin-bound peptide immediately followed by the this compound solution. This minimizes the concentration of the highly reactive activated species in solution.
-
-
Protecting Group Consideration: The electronic properties of the arginine side-chain protecting group can influence the reactivity of the guanidinium group.
-
Recommendation: While there is limited direct comparative data, the more electron-withdrawing nature of the Tosyl group in Boc-Arg(Tos)-OMe might slightly reduce the propensity for guanidinylation compared to the Pbf group.
-
Quantitative Data Summary
The following table summarizes the general trends in the occurrence of major side reactions with Boc-Arg(Pbf)-OMe and Boc-Arg(Tos)-OMe. Please note that the exact percentages can vary significantly depending on the specific peptide sequence, coupling conditions, and cleavage cocktail used.
| Side Reaction | Boc-Arg(Pbf)-OMe | Boc-Arg(Tos)-OMe | Notes |
| δ-Lactam Formation | More Prone | Less Prone | The Pbf group is less sterically hindering and more acid-labile, making the guanidinium group more available for intramolecular cyclization. |
| Ornithine Formation | More Prone | Less Prone | The Pbf group is more susceptible to premature cleavage by TFA compared to the more robust Tosyl group. |
| Guanidinylation | Moderate Risk | Lower Risk | The electron-withdrawing nature of the Tosyl group can slightly decrease the reactivity of the guanidinium group. |
Experimental Protocols
Protocol 1: HPLC Analysis of Arginine-Related Side Products
Objective: To separate and identify the target peptide, δ-lactam, and ornithine-containing byproducts.
Instrumentation:
-
Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
UV detector set at 214 nm and 280 nm.
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Gradient:
-
A linear gradient from 5% to 65% Solvent B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the target peptide.
Expected Elution Profile:
-
δ-Lactam: Typically elutes slightly earlier than the target peptide due to its more polar nature.
-
Target Peptide: Elutes according to its overall hydrophobicity.
-
Ornithine-containing peptide: Usually elutes slightly earlier than the target peptide as ornithine is less hydrophobic than arginine.
Protocol 2: Mass Spectrometry Identification of Side Products
Objective: To confirm the identity of potential side products by their mass-to-charge ratio (m/z).
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer.
Sample Preparation:
-
The crude peptide mixture from the cleavage reaction is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
Data Analysis:
-
Expected Masses:
-
Target Peptide: Calculate the theoretical average mass.
-
δ-Lactam: The mass will be that of the truncated peptide ending with the cyclized arginine residue. This corresponds to the mass of the N-terminal portion of the peptide up to the amino acid preceding the arginine, plus the mass of the arginine lactam residue (C6H10N2O = 126.15 g/mol ).
-
Ornithine-containing peptide: The mass will be the theoretical mass of the target peptide minus the mass difference between arginine and ornithine (C(NH)(NH2) = 43.04 g/mol ).
-
Guanidinylated Tryptophan: The mass of the peptide will be increased by the mass of a guanidinium group (CH4N3 = 58.06 g/mol ).
-
Signaling Pathways and Reaction Mechanisms
Mechanism of δ-Lactam Formation
Caption: Reaction pathway for δ-lactam formation from an activated arginine residue.
How to prevent racemization of Boc-Arg-Ome during coupling
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Troubleshooting Guide: Preventing Racemization of Boc-Arg-OMe
This guide addresses the specific issue of racemization of Boc-L-Arginine methyl ester (this compound) during the crucial peptide coupling step. Racemization, the conversion of the L-amino acid into a mixture of L and D isomers, is a critical side reaction that can compromise the purity, activity, and safety of the final peptide.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of D-Arg diastereomer detected after coupling. | Inappropriate Coupling Reagent: Carbodiimides like DCC or DIC used alone are known to promote racemization through the formation of a highly reactive O-acylisourea intermediate, which can readily form an oxazolone. | Use an aminium/uronium or phosphonium salt coupling reagent. Reagents like HATU, HBTU, or PyBOP are generally preferred as they react to form less racemization-prone active esters.[1] HATU, in particular, is known to react faster and with less epimerization compared to HBTU.[1] |
| Absence of Racemization Suppressing Additives: Coupling reactions, especially those using carbodiimides, are prone to racemization without the presence of additives that can trap the activated intermediate. | Incorporate additives like HOBt, HOAt, or Oxyma. These additives react with the activated amino acid to form an active ester that is more stable and less susceptible to racemization than the initial activated species.[2] HOAt is often considered more effective than HOBt in suppressing racemization. | |
| Strong or Sterically Hindered Base: The choice and amount of base used can significantly impact racemization. Strong bases can directly abstract the alpha-proton of the activated amino acid, leading to enolization and subsequent racemization. | Use a weaker, non-nucleophilic base. N-methylmorpholine (NMM) or sym-collidine are recommended over stronger or more sterically hindered bases like diisopropylethylamine (DIPEA).[2] Use the minimum necessary amount of base. | |
| Prolonged Activation Time: Leaving the this compound to pre-activate with the coupling reagent for an extended period before adding the amine component increases the time the activated species is susceptible to racemization. | Minimize the pre-activation time. Ideally, the activated this compound should be added to the amine component as soon as it is formed. A short pre-activation of 1-5 minutes is generally sufficient. | |
| Elevated Reaction Temperature: Higher temperatures increase the rate of most reactions, including the side reactions that lead to racemization. | Maintain a low reaction temperature. Perform the coupling reaction at 0°C or even lower temperatures if the reaction kinetics allow. | |
| Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization. | Use a non-polar or less polar aprotic solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a concern. | |
| Guanidinylation of the N-terminus of the coupling partner. | Excess Aminium/Uronium Reagent: Reagents like HATU and HBTU can react with the free amine of the peptide chain to form a guanidinium group, which terminates the peptide elongation. | Use a slight excess of the carboxylic acid component (this compound) relative to the coupling reagent. This ensures that the coupling reagent is consumed in the activation step and is not available to react with the N-terminus of the coupling partner.[2] |
Quantitative Data on Racemization Suppression
While specific quantitative data for the racemization of this compound is not extensively published, studies on similar arginine derivatives provide valuable insights. The following table summarizes findings from a study on the synthesis of Cetrorelix, which involved the coupling of an Fmoc-protected arginine derivative.
| Coupling Conditions | Observed Racemization of Arginine | Reference |
| Coupling Agent: HATU Additive: HOBt or HOAt Base: TMP (2,4,6-Trimethylpyridine) | < 0.5% | [3] |
This data strongly suggests that the combination of an aminium salt-based coupling reagent with an appropriate additive and a weak base is highly effective at minimizing the racemization of arginine residues during peptide synthesis.[3]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-Arg(Pbf)-OMe using HATU/HOAt
This protocol is adapted from best practices known to minimize racemization. The use of a side-chain protecting group on arginine (like Pbf) is standard practice and does not significantly alter the principles of racemization at the alpha-carbon.
-
Preparation of the Carboxylic Acid Component:
-
Dissolve Boc-Arg(Pbf)-OMe (1.0 eq) and HOAt (1.0 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add HATU (1.0 eq) to the solution of Boc-Arg(Pbf)-OMe and HOAt.
-
Stir the mixture at 0°C for 1-2 minutes.
-
-
Coupling:
-
In a separate flask, dissolve the amine component (e.g., a deprotected peptide-resin or amino acid ester, 1.0 eq) and NMM (2.0 eq) in anhydrous DCM or DMF at 0°C.
-
Add the activated Boc-Arg(Pbf)-OMe solution to the amine component solution.
-
Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours or until completion, monitoring by TLC or HPLC.
-
-
Work-up:
-
Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Visualizing the Chemistry
Mechanism of Racemization
The primary pathway for racemization of N-alpha-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the C4 position, which can be abstracted by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in a mixture of L and D isomers.
Workflow for Preventing Racemization
This workflow illustrates the key decision points and steps to minimize racemization during the coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is arginine particularly prone to side reactions during coupling?
A1: The guanidinium group in the side chain of arginine is strongly basic and nucleophilic, which can lead to side reactions. While the primary concern for racemization is at the alpha-carbon, the guanidinium group can be involved in side reactions like lactam formation or reaction with excess coupling reagents, which can complicate purification and potentially be influenced by the reaction conditions that also favor racemization. Using a suitable protecting group on the side chain, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), is crucial to prevent these side reactions.
Q2: I don't have HATU. What is the next best alternative?
A2: If HATU is unavailable, HBTU is a very common and effective alternative. It functions by a similar mechanism. PyBOP is another excellent choice from the phosphonium salt class of coupling reagents. If you must use a carbodiimide like DIC, it is essential to use it in combination with a racemization-suppressing additive like HOAt or Oxyma for the best results.
Q3: Can I use DIPEA as the base if NMM is not available?
A3: While DIPEA is a common base in peptide synthesis, it is more sterically hindered and generally considered more likely to cause racemization than less hindered bases like NMM or collidine. If DIPEA must be used, it is critical to use it in stoichiometric amounts and to strictly control the reaction temperature at 0°C or below to minimize the risk of racemization.
Q4: How can I detect and quantify the level of racemization in my product?
A4: The most common method for quantifying racemization is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This involves using a chiral stationary phase that can separate the desired diastereomeric peptide from its epimer. Alternatively, you can hydrolyze the peptide and analyze the resulting amino acids using a chiral derivatizing agent followed by chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed in some cases.
Q5: Does the C-terminal methyl ester on this compound increase the risk of racemization compared to a free carboxylic acid?
A5: Yes, C-terminal esters are generally more prone to racemization than their corresponding free acids during subsequent manipulations in a peptide sequence. This is because the ester group is electron-withdrawing, which can increase the acidity of the alpha-proton, making it more susceptible to abstraction by a base. Therefore, when coupling this compound, it is especially important to use optimized, low-racemization conditions.
References
Troubleshooting incomplete deprotection of the Boc group from arginine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from arginine residues during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection from arginine?
Incomplete deprotection of the Boc group from arginine side chains is a common issue that can stem from several factors. The primary reasons include insufficient reaction time, suboptimal cleavage cocktail composition, and steric hindrance, especially in peptides containing multiple arginine residues.[1][2] The acid-labile nature of the protecting groups on arginine, such as Pbf, Pmc, or Mtr, requires specific conditions for complete removal, and factors like reagent purity and reaction temperature can also play a significant role.
Q2: My peptide contains multiple Arg(Boc) residues and deprotection is incomplete. What should I do?
Peptides with multiple arginine residues often require extended deprotection times or stronger cleavage conditions.[1][2] It is recommended to increase the reaction time to over 4 hours, and in some cases, up to 12 hours may be necessary, particularly with older protecting groups like Mtr.[1] If extending the time is insufficient, the peptide can be precipitated, washed, and subjected to a second cleavage treatment with a fresh cocktail.[3] Monitoring the deprotection progress via HPLC is a useful strategy to determine the optimal cleavage time for a specific sequence.[1]
Q3: What is the role of scavengers in the cleavage cocktail, and which ones are best for arginine-containing peptides?
During Boc deprotection, highly reactive tert-butyl cations are generated, which can cause undesirable side reactions like the alkylation of nucleophilic residues such as tryptophan, tyrosine, and methionine.[3][4][5] Scavengers are added to the cleavage cocktail to trap these cations.[4][5] For peptides containing arginine, common and effective scavengers include water, triisopropylsilane (TIS), and thioanisole.[3][6] Thioanisole is particularly useful as it can accelerate the deprotection of certain arginine protecting groups like Pmc.[4]
Q4: Can the choice of arginine side-chain protecting group affect the efficiency of Boc deprotection?
Yes, the choice of the arginine side-chain protecting group significantly impacts the ease of deprotection. In modern Fmoc-based solid-phase peptide synthesis (SPPS), groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are preferred because they are more acid-labile and can typically be removed within 2-4 hours.[1][7] Older generation groups such as Pmc (2,2,5,7,8-pentamethylchroman-6-yl-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) are more resistant to acid cleavage and may require significantly longer reaction times or stronger acid conditions for complete removal.[1]
Q5: Are there alternative deprotection methods if standard TFA cocktails fail?
For particularly difficult sequences where standard TFA-based methods are ineffective, stronger acid systems can be employed. Reagents like trimethylsilyl bromide (TMSBr) in TFA have been shown to cleanly and rapidly deprotect even multiple Arg(Mtr) residues.[3] Another approach involves using stannous chloride (SnCl₂) in mild acidic conditions to remove the NO₂ protecting group from arginine, which can be an alternative strategy in specific synthetic schemes.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the Boc deprotection of arginine residues.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Mass spectrometry analysis shows a +100 Da adduct, indicating a remaining Boc group. | 1. Insufficient deprotection time. 2. Inadequate concentration or composition of the cleavage cocktail. 3. Steric hindrance due to peptide sequence or folding. | 1. Extend the cleavage reaction time to 4-6 hours, monitoring progress with HPLC.[1][3] 2. Ensure the TFA concentration is at least 95%. For peptides with multiple Arg residues, use a robust cocktail like Reagent K.[3][6] 3. Precipitate the peptide, wash with cold ether, and re-subject it to the cleavage procedure with fresh reagents.[3] |
| The final peptide product is showing signs of side-product formation (e.g., t-butyl adducts on Trp or Tyr). | 1. Insufficient or inappropriate scavengers in the cleavage cocktail. 2. Presence of highly sensitive residues in the peptide sequence. | 1. Ensure your cleavage cocktail contains appropriate scavengers. A standard mixture is TFA/TIS/water (95:2.5:2.5).[3] 2. For peptides containing sensitive residues like Cys, Met, or Trp, add 1,2-ethanedithiol (EDT) to the cocktail.[3][6] 3. Use Fmoc-Trp(Boc)-OH during synthesis to protect the indole side chain from modification.[3] |
| Deprotection is consistently incomplete for a specific peptide sequence. | 1. The arginine side-chain protecting group (e.g., Mtr) is too stable for the chosen cleavage conditions.[1] 2. The peptide may be aggregating on the resin, limiting reagent access. | 1. If using Arg(Mtr), consider switching to the more labile Arg(Pbf) for future syntheses.[1][7] For the current batch, use a stronger cleavage cocktail or a two-step cleavage process. 2. Swell the resin adequately in the cleavage cocktail. Ensure enough volume is used (approx. 10-15 mL per gram of resin).[6] Gently agitate the reaction mixture periodically.[1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection and Cleavage for Arginine-Containing Peptides
This protocol is suitable for most routine peptides containing one or a few arginine residues protected with Pbf.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry it under a vacuum for at least 3 hours.[4]
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common and effective mixture is TFA/Water/TIS (95:2.5:2.5 v/v/v) . For a 0.1 mmol scale synthesis, prepare 2-3 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Ensure the resin is fully submerged and can be gently agitated.
-
Incubation: Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[1]
-
Peptide Precipitation: Filter the cleavage mixture away from the resin into a cold tube of diethyl ether or methyl tert-butyl ether (approx. 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[2]
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet two more times with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
Protocol 2: Optimized Deprotection for Peptides with Multiple or Mtr/Pmc-Protected Arginine
This protocol uses a stronger cleavage cocktail and extended reaction time for challenging sequences.
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Prepare "Reagent K" Cleavage Cocktail: In a fume hood, carefully prepare "Reagent K". The composition is TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v) .[3] Caution: This mixture contains toxic and malodorous reagents.
-
Cleavage Reaction: Add Reagent K to the peptide-resin (approx. 10 mL per gram of resin).[6]
-
Incubation: Stopper the vessel and stir the mixture at room temperature. For multiple Arg(Pmc) or Arg(Mtr) residues, the reaction may require 4 to 8 hours.[1][2] It is highly recommended to perform a time-course study by taking small aliquots to monitor deprotection completion by HPLC.
-
Peptide Precipitation, Isolation, and Washing: Follow Steps 5-7 from the standard protocol.
-
Drying: Dry the final peptide pellet. Due to the less volatile components of Reagent K, a longer drying time may be necessary.
Data Summary
Table 1: Common Cleavage Cocktails for Arginine Deprotection
| Reagent Name | Composition (v/v) | Target Application | Reference |
| Standard | TFA (95%), Water (2.5%), TIS (2.5%) | Routine cleavage of peptides with Arg(Pbf).[3] | [3] |
| Reagent K | TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), EDT (2.5%) | Peptides with sensitive residues (Trp, Cys, Met) and multiple Arg(Pmc/Mtr).[3][6] | [3] |
| Reagent R | TFA (90%), Thioanisole (5%), Anisole (2%), EDT (3%) | Ideal for sulfonyl-protected Arginine (Pbf, Pmc, Mtr).[6] | [6] |
| TMSBr Cocktail | TFA, EDT, m-cresol, thioanisole, TMSBr | Rapid and clean deprotection of highly stable groups like Arg(Mtr).[3] | [3] |
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Bot Detection [iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling of Boc-Arg-OMe in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Boc-Arg(Pbf)-OMe and Boc-Arg(Tos)-OMe in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when coupling Boc-Arg-OMe derivatives in SPPS?
The primary challenges include incomplete coupling, side reactions such as δ-lactam formation, guanidinylation of the growing peptide chain, and racemization of the arginine residue. Steric hindrance from the bulky Boc and side-chain protecting groups (Pbf or Tos) can also impede the reaction.
Q2: Which side-chain protecting group is generally preferred for this compound, Pbf or Tos?
The choice between Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and Tosyl (Tos) protecting groups depends on the specific requirements of the synthesis.
-
Boc-Arg(Pbf)-OH: The Pbf group is known for its high acid lability, allowing for removal under milder TFA conditions compared to the Tos group. This can be advantageous for sensitive peptide sequences. However, the bulkiness of the Pbf group can sometimes lead to lower coupling efficiency.
-
Boc-Arg(Tos)-OH: The Tos group is more stable to acid and requires stronger acidolysis (e.g., HF) for complete removal. While this provides robust protection during synthesis, the harsh cleavage conditions may not be suitable for all peptides.
Q3: What are the recommended coupling reagents for this compound?
Several coupling reagents can be employed, each with its own advantages. The choice often depends on the complexity of the peptide and the potential for side reactions.
-
Carbodiimides (DCC, DIC): Often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization. DIC is generally preferred in SPPS as the byproduct, diisopropylurea, is more soluble in common solvents than the dicyclohexylurea produced from DCC.[1][2]
-
Uronium/Aminium Salts (HBTU, HATU): These reagents are known for their high efficiency and rapid coupling times.[3] HATU, in the presence of a base like DIPEA, is particularly effective for sterically hindered couplings.
-
Phosphonium Salts (PyBOP): These reagents are also highly efficient and can be advantageous in situations where guanidinylation side reactions are a concern.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / Incomplete Coupling
Symptom: Positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines on the resin.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance | - Increase coupling time. - Perform a double coupling (repeat the coupling step with fresh reagents). - Switch to a more powerful coupling reagent like HATU or PyBOP. |
| Poor Resin Swelling | - Ensure adequate swelling of the resin in a suitable solvent (e.g., DMF, NMP) before the first coupling step. |
| Suboptimal Reagent Concentration | - Use a 3-5 fold excess of the this compound derivative and coupling reagents relative to the resin loading. |
| δ-Lactam Formation | - This intramolecular cyclization of the activated arginine derivative renders it inactive for coupling.[4] To minimize this, use a short pre-activation time or an in situ activation protocol where the coupling reagent is added directly to the resin-amino acid mixture.[5] |
Issue 2: Side Reaction - δ-Lactam Formation
Symptom: Presence of a deletion sequence lacking the intended arginine residue in the final peptide, confirmed by mass spectrometry.
Mechanism: The activated carboxylic acid of the this compound can react intramolecularly with the guanidino side chain to form a stable six-membered δ-lactam, which is then unable to couple to the growing peptide chain.
Mitigation Strategies:
-
Minimize Pre-activation Time: The longer the activated amino acid exists in solution before coupling, the higher the chance of lactam formation.
-
In Situ Activation: Add the coupling reagents directly to the reaction vessel containing the resin and the protected arginine derivative.
-
Lower Coupling Temperature: While this may slow down the desired coupling reaction, it can also reduce the rate of lactam formation.
Issue 3: Side Reaction - Racemization
Symptom: Presence of the D-isomer of arginine in the final peptide, leading to diastereomeric impurities that are difficult to separate.
Mechanism: The activated carboxylic acid can be deprotonated at the α-carbon, leading to a loss of stereochemical integrity.
Mitigation Strategies:
-
Use of Additives: When using carbodiimide coupling reagents, the addition of HOBt or OxymaPure is crucial to suppress racemization by forming an active ester that is less prone to racemization.[1]
-
Choice of Base: Use a hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to cause epimerization compared to less hindered bases.
-
Avoid Excessive Activation Times: Prolonged exposure to activating conditions can increase the risk of racemization.
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling of Boc-Arg(Pbf)-OMe
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes. Wash the resin with DCM and then DMF.
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes (repeat twice). Wash with DMF.
-
Coupling:
-
Dissolve 3 equivalents of Boc-Arg(Pbf)-OMe and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add the amino acid/HOBt solution to the resin.
-
Add 3 equivalents of DIC to the reaction vessel.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol and dry under vacuum.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a colorimetric assay to detect free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Yellow/Colorless: Negative result, indicating complete coupling (no free amines).
-
Blue/Purple: Positive result, indicating incomplete coupling (presence of free amines).
-
Visualizations
Caption: A typical workflow for a coupling cycle in Boc-SPPS.
Caption: Potential reaction pathways for activated this compound.
References
Technical Support Center: Synthesis of Peptides Containing Boc-Arg-OMe
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions to help you improve the yield and purity of peptides containing N-α-Boc-L-arginine methyl ester (Boc-Arg-OMe).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing peptides with this compound?
Synthesizing peptides containing arginine, particularly with Boc protection, presents several challenges. The primary difficulties stem from the highly basic and nucleophilic nature of the guanidinium group in the arginine side chain. This can lead to side reactions, incomplete couplings, and purification difficulties. Protecting the side chain is crucial to prevent these issues.[1][2][3] Additionally, the choice of coupling reagents and reaction conditions can significantly impact the overall yield and purity of the final peptide.
Q2: Which side-chain protecting groups are recommended for Boc-Arg-OH in solid-phase peptide synthesis (SPPS)?
In Boc-based solid-phase peptide synthesis (SPPS), the most common side-chain protecting groups for arginine are tosyl (Tos) and nitro (NO2).[4]
-
Tosyl (Tos): This is a widely used protecting group that is stable to the repetitive acid treatments used for N-α-Boc deprotection. It is typically removed during the final cleavage from the resin using strong acids like hydrofluoric acid (HF).[4] A potential side reaction during cleavage is the modification of tryptophan residues by the released tosyl group, which can be mitigated by using scavengers like thioanisole.[4]
-
Nitro (NO2): The nitro group is also stable to Boc deprotection conditions and is removed by HF cleavage. However, it can be susceptible to side reactions that may lead to the formation of ornithine residues.[4]
The choice between these protecting groups can depend on the specific peptide sequence and the desired cleavage conditions.
Q3: What is the general workflow for solid-phase peptide synthesis (SPPS) using a Boc protection strategy?
The general process for SPPS using Boc-protected amino acids involves a series of repeating steps:
-
Resin Preparation: The synthesis starts with a solid support (resin), to which the C-terminal amino acid is attached.[5]
-
Deprotection: The temporary N-α-Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain on the resin.
-
Washing: The resin is washed again to remove unreacted amino acids and coupling reagents.
-
Repeat Cycle: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as HF.
This cyclical process allows for the efficient and controlled synthesis of peptides.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.
Problem 1: Low Peptide Yield After Cleavage
Possible Causes:
-
Incomplete Coupling: The steric hindrance of the Boc-Arg(Tos)-OH or Boc-Arg(NO2)-OH may lead to inefficient coupling.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, hindering further reactions.
-
Premature Chain Termination: Incomplete deprotection or capping of unreacted amino groups can lead to truncated peptide sequences.
-
Issues with Cleavage: The cleavage cocktail or reaction conditions may not be optimal for removing the peptide from the resin and deprotecting the side chains.
Solutions:
| Strategy | Detailed Protocol |
| Optimize Coupling | 1. Increase Coupling Time: Extend the reaction time for the Boc-Arg residue to ensure complete incorporation. 2. Double Couple: Perform the coupling step twice for the arginine residue. After the first coupling and wash, repeat the coupling step with a fresh solution of the activated amino acid. 3. Use a More Efficient Coupling Reagent: Switch to a more potent coupling reagent. See the table below for a comparison. |
| Mitigate Aggregation | 1. Choose an Appropriate Resin: Use a low-substitution resin for longer or more hydrophobic peptides to reduce steric hindrance between growing peptide chains.[5] 2. Incorporate Disrupting Elements: For extremely difficult sequences, consider incorporating depsipeptide or pseudoproline units to disrupt secondary structures that lead to aggregation.[7] |
| Improve Cleavage | 1. Optimize Cleavage Cocktail: Ensure the correct scavengers are used in the cleavage cocktail to prevent side reactions. For peptides containing Arg(Tos) and Trp, include thioanisole.[4] 2. Extend Cleavage Time: Increase the duration of the cleavage reaction to ensure complete removal of the peptide and protecting groups. |
Comparison of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Abbreviation | Advantages | Considerations |
| Dicyclohexylcarbodiimide | DCC | Inexpensive and effective. | Can cause racemization, and the dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| Diisopropylcarbodiimide | DIC | Similar to DCC, but the diisopropylurea byproduct is more soluble and easier to remove. | Still carries a risk of racemization. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly efficient, especially for sterically hindered amino acids. | More expensive than carbodiimide reagents. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very fast and efficient coupling with low racemization. | High cost. |
Problem 2: Presence of Multiple Impurities During HPLC Purification
Possible Causes:
-
Side Reactions During Cleavage: The highly reactive carbocations generated during acid cleavage can lead to unwanted modifications of sensitive amino acids.
-
Incomplete Deprotection: Residual side-chain protecting groups can result in multiple peptide variants.
-
Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, it can cyclize to form an aspartimide, leading to a mixture of products.
Solutions:
| Strategy | Detailed Protocol |
| Optimize Cleavage Conditions | 1. Use Scavengers: Employ a cocktail of scavengers in your cleavage mixture. Common scavengers include water, triisopropylsilane (TIS), and thioanisole to quench reactive species. 2. Low-Temperature Cleavage: Perform the cleavage reaction at a lower temperature (e.g., 0°C) to minimize side reactions. |
| Ensure Complete Deprotection | 1. Verify Deprotection: Use a qualitative test (e.g., ninhydrin test) to confirm the complete removal of the Boc group after each deprotection step. 2. Extend Deprotection Time: If deprotection is sluggish, increase the reaction time with TFA. |
| Prevent Aspartimide Formation | 1. Use Protecting Groups for Asp: If Asp is present, use a side-chain protecting group that is more resistant to aspartimide formation, such as O-t-butyl (OtBu). 2. Avoid DBU with Asp: Do not use DBU for Fmoc deprotection if your sequence contains Asp, as it can catalyze aspartimide formation.[6] |
Visualizing Workflows
Troubleshooting Workflow for Low Peptide Yield
Caption: A decision tree for troubleshooting low peptide yield.
General SPPS Cycle using Boc Chemistry
Caption: The cyclical workflow of solid-phase peptide synthesis.
References
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
Overcoming solubility issues with Boc-Arg-Ome-containing peptides
Welcome to the technical support center for researchers working with Boc-Arg-OMe-containing peptides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-containing peptide poorly soluble in aqueous solutions?
A1: The solubility of your peptide is influenced by several factors. Peptides containing Arginine (Arg) are basic in nature due to the guanidinium side chain.[1] However, the N-terminal α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is bulky and hydrophobic, reducing the peptide's overall polarity.[2][3] This combination, especially within a longer or more hydrophobic amino acid sequence, can lead to strong intermolecular interactions and aggregation, resulting in poor solubility in neutral aqueous buffers.[4][5]
Q2: What is the first and most important step when trying to dissolve a new peptide?
A2: Always test the solubility on a small portion of your lyophilized peptide before attempting to dissolve the entire sample. This prevents the potential loss of valuable material if an incorrect solvent is chosen. Start with the most common and biocompatible solvent, sterile deionized water, and if that fails, proceed to other solvents based on the peptide's properties.[6][7]
Q3: My peptide won't dissolve in water. What should I try next?
A3: Since your peptide contains Arginine, it is classified as a basic peptide.[8] Basic peptides have a net positive charge and are often more soluble in acidic solutions.[9] Try adding a small amount of a dilute acidic solution, such as 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA), and then dilute further with water to your desired concentration.[6][8]
Q4: Can I use physical methods to help dissolve my peptide?
A4: Yes. Sonication in a water bath can help break up aggregates and accelerate dissolution.[6][10] Gentle warming (less than 40°C) can also increase solubility, but should be used with caution to avoid peptide degradation.[6][11] Always centrifuge your final solution to pellet any undissolved particulates before use.[4]
Q5: What if my peptide is still insoluble after trying acidic buffers?
A5: If the peptide sequence contains a high percentage (>50%) of hydrophobic amino acids, it may require an organic solvent.[6] First, attempt to dissolve the peptide in a small volume of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8] Once dissolved, slowly add this solution dropwise to your aqueous buffer while vortexing.[6][11] Be mindful that high concentrations of organic solvents can interfere with biological assays.[8]
Q6: Are there any preventative strategies I can use during synthesis to avoid solubility issues?
A6: Yes. For researchers synthesizing their own peptides, incorporating "structure-disrupting" elements can prevent aggregation. One effective strategy is the use of pseudoproline dipeptides at specific intervals in the peptide backbone. These introduce a "kink" that disrupts the hydrogen bonding responsible for aggregation.[12] Another advanced strategy involves attaching a temporary, cleavable solubilizing tag, such as a poly-lysine or poly-arginine sequence, to improve solubility during purification and handling.[13][14][15]
Troubleshooting Guide
This logical workflow provides a step-by-step process for addressing solubility issues with your this compound-containing peptide.
Caption: Troubleshooting workflow for peptide solubilization.
Quantitative Data Summary
The choice of solvent significantly impacts the final achievable concentration of a peptide. The following table provides a general guideline for the expected solubility of a model basic, moderately hydrophobic Boc-Arg-containing peptide in various solvent systems. Actual values are sequence-dependent.
| Solvent System | Additive(s) | Expected Solubility | Notes & Considerations |
| Aqueous Buffers | |||
| Deionized Water | None | Very Low (<0.1 mg/mL) | Often insufficient for basic peptides due to aggregation at neutral pH. |
| PBS (pH 7.4) | None | Very Low (<0.1 mg/mL) | Similar to water; salts may not overcome aggregation.[9] |
| Acidic Buffers | |||
| 10% Acetic Acid (aq) | None | Moderate (0.5-1.0 mg/mL) | Acidification protonates basic residues, increasing repulsion and solubility.[6] |
| 0.1% TFA (aq) | None | Moderate-High (>1.0 mg/mL) | TFA is a stronger acid and very effective, but can be harsh on some peptides and interfere with certain assays.[9] |
| Organic Co-solvents | |||
| 30% Acetonitrile / H₂O | 0.1% TFA | High (>2.0 mg/mL) | Common solvent system for reverse-phase HPLC purification.[16] |
| 10% DMSO / H₂O | 0.1% Acetic Acid | High (>2.0 mg/mL) | Excellent for very hydrophobic peptides; DMSO should be minimized for cell-based assays.[6][8] |
| Denaturing Agents | |||
| 6M Guanidine-HCl | None | High (>2.0 mg/mL) | Disrupts hydrogen bonds that cause aggregation but will denature proteins and interfere with most biological systems.[6][8] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Boc-Arg-Containing Peptide
This protocol details a systematic approach to dissolving a lyophilized basic peptide.
-
Preparation:
-
Step 1: Attempt with Water
-
Add a small volume of sterile, deionized water to a test aliquot of the peptide to achieve a high concentration (e.g., 5-10 mg/mL).
-
Vortex for 30 seconds. If the peptide does not dissolve, proceed to the next step.
-
-
Step 2: Acidification
-
To the peptide suspension from Step 1, add 10% aqueous acetic acid dropwise until the peptide dissolves.[6] Vortex between additions.
-
Alternatively, for a fresh test aliquot, attempt to dissolve it directly in 0.1% aqueous TFA.[9]
-
If dissolution is slow, sonicate the vial in a room temperature water bath for 3-5 minutes, chilling on ice between sonications.[6]
-
-
Step 3: Use of Organic Co-solvent (for highly hydrophobic peptides)
-
Final Steps:
-
Once dissolved, centrifuge the solution at high speed (e.g., >12,000 x g) for 5 minutes to pellet any microscopic insoluble matter.[4]
-
Carefully transfer the supernatant to a new sterile tube.
-
For storage, aliquot the peptide solution and freeze at -20°C or below to avoid repeated freeze-thaw cycles.[8]
-
Protocol 2: Preventing Aggregation with Pseudoproline Dipeptides (Synthesis Strategy)
This protocol outlines the principle of using pseudoproline dipeptides during Solid-Phase Peptide Synthesis (SPPS) to preemptively address solubility issues.
-
Principle:
-
Peptide chain aggregation during SPPS is often caused by intermolecular hydrogen bonding that forms β-sheet structures.[12]
-
Pseudoproline dipeptides, derived from Ser or Thr, contain an oxazolidine ring that introduces a "kink" into the peptide backbone, similar to proline.[12] This conformational disruption hinders β-sheet formation, improving solvation and coupling efficiency.
-
-
Workflow Diagram:
Caption: Mechanism of solubility enhancement by pseudoprolines.
-
Methodology:
-
Sequence Analysis: Identify potential aggregation-prone regions in your target peptide, particularly hydrophobic stretches.
-
Dipeptide Selection: In your synthesis plan, replace a standard dipeptide unit (e.g., Xaa-Ser or Xaa-Thr) with the corresponding Fmoc-Xaa-Ser(ψMe,Me-pro)-OH or Fmoc-Xaa-Thr(ψMe,Me-pro)-OH pseudoproline dipeptide.
-
Placement Guidelines: For maximum effect, insert a pseudoproline approximately every six to seven residues within a difficult sequence.[12]
-
Coupling: Utilize the pseudoproline dipeptide in your automated or manual SPPS protocol just as you would a standard Fmoc-amino acid. Standard coupling reagents like HBTU or HATU are effective.
-
Cleavage and Deprotection: The oxazolidine ring of the pseudoproline is labile to standard TFA cleavage cocktails. During the final cleavage from the resin, the native Ser or Thr residue is regenerated automatically, leaving no trace of the modification in the final peptide.[12]
-
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bachem.com [bachem.com]
- 9. lifetein.com [lifetein.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. X-MOL [x-mol.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Synthesized with Boc-Arg(Tos)-OH & Boc-Arg(Mts)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing Nα-Boc-L-arginine(tosyl) (Boc-Arg(Tos)-OH) and Nα-Boc-L-arginine(mesitylenesulfonyl) (Boc-Arg(Mts)-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing Boc-Arg(Tos)-OH or Boc-Arg(Mts)-OH?
A1: The main difficulties arise from the strong guanidino group of arginine, which requires robust protection that can be challenging to remove completely.[1][2] Incomplete deprotection and side reactions during the harsh acidic cleavage step are the primary sources of impurities. The high basicity of the arginine side chain can also influence peptide solubility and chromatographic behavior.
Q2: Which protecting group is easier to cleave, Tosyl or Mesitylenesulfonyl (Mts)?
A2: The Mts group is generally more labile and easier to cleave than the Tosyl group.[3] This is a key consideration when synthesizing peptides with multiple arginine residues, where complete deprotection of Tosyl groups can be particularly slow.
Q3: What are the most common side reactions during the cleavage of peptides with Arg(Tos) or Arg(Mts)?
A3: The most prevalent side reaction is the modification of sensitive amino acid residues by the carbocations generated from the cleavage of the protecting groups. Tryptophan is particularly susceptible to modification by the released Tosyl group.[1] Other potential side reactions include the formation of ornithine from arginine and incomplete removal of the protecting groups, leading to peptide-protection adducts.[1][4]
Q4: What is the recommended cleavage cocktail for peptides containing Boc-Arg(Tos)-OH?
A4: The most effective and common method for cleaving the Tosyl group is using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[5] It is crucial to include scavengers in the cleavage cocktail to trap reactive carbocations. A standard "low-high" HF cleavage procedure is often recommended to minimize side reactions.[6][7]
Q5: Can I use TFMSA to cleave the Tosyl group from arginine?
A5: No, TFMSA is not effective for the removal of the Tosyl protecting group from arginine.[2][8] HF or TMSOTf are the recommended strong acids for this purpose.[2]
Q6: How can I detect impurities in my synthetic peptide?
A6: The primary methods for detecting impurities are High-Performance Liquid Chromatography (HPLC) for assessing purity and identifying peptide-related impurities, and Mass Spectrometry (MS) for confirming the molecular weight of the desired peptide and identifying the mass of any impurities.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of peptides synthesized with Boc-Arg(Tos)-OH and Boc-Arg(Mts)-OH.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired peptide after cleavage. | Incomplete cleavage of the peptide from the resin. | - Ensure the N-terminal Boc group was removed before cleavage.- For peptides with multiple Arg(Tos) residues, extend the cleavage time or use a "low-high" HF cleavage protocol.[6] |
| Incomplete deprotection of side-chain protecting groups. | - For Arg(Tos), ensure sufficient cleavage time with HF or TMSOTf.- Consider using the more labile Arg(Mts) protecting group for sequences with multiple arginines.[3] | |
| Multiple peaks close to the main product peak in the HPLC chromatogram. | Presence of deletion or truncated peptide sequences. | - Optimize coupling and deprotection steps during solid-phase peptide synthesis (SPPS).- Use a shallower gradient during HPLC purification to improve resolution. |
| Incomplete removal of the Tosyl or Mts protecting group. | - Re-treat the crude peptide with the cleavage cocktail.- Confirm the mass of the impurity by MS to verify if it corresponds to the peptide with the protecting group still attached. | |
| Modification of sensitive residues (e.g., Trp) by the protecting group. | - Use a scavenger cocktail containing thioanisole during cleavage, especially for Trp-containing peptides.[1]- Use N-in-formyl-tryptophan (For-Trp) during synthesis for added protection. | |
| Broad or tailing peaks during HPLC purification. | Poor solubility of the peptide. | - Adjust the pH of the mobile phase.- Add organic modifiers like isopropanol to the mobile phase. |
| Secondary interactions with the stationary phase. | - Increase the concentration of the ion-pairing agent (e.g., TFA).- Use a different stationary phase (e.g., C8 instead of C18). | |
| Unexpected mass detected by Mass Spectrometry. | Formation of adducts with scavengers or other reagents. | - Ensure proper work-up and precipitation of the peptide after cleavage to remove scavengers.- Analyze the mass difference to identify the potential adduct. |
| Deamidation of asparagine or glutamine residues. | - Minimize exposure to acidic conditions during cleavage and purification.- Use appropriate side-chain protection for Asn and Gln. |
Experimental Protocols
Protocol 1: High-Frequency (HF) Cleavage of a Peptide Containing Boc-Arg(Tos)-OH
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Stirring bar
-
Reaction vessel
Procedure:
-
Ensure the N-terminal Boc group is removed from the peptide-resin.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin and a stirring bar into the HF reaction vessel.
-
Add the scavenger cocktail to the reaction vessel.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath).
-
Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.
-
Remove the HF by vacuum distillation.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Wash the peptide further with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: Reversed-Phase HPLC Purification of an Arginine-Containing Peptide
Materials:
-
Crude peptide
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Solvent for sample dissolution (e.g., 50% acetonitrile/water)
Procedure:
-
Dissolve the crude peptide in a suitable solvent.
-
Filter the sample to remove any particulates.
-
Equilibrate the C18 HPLC column with Mobile Phase A.
-
Inject the peptide sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient could be from 5% to 65% B over 60 minutes. The optimal gradient will depend on the specific peptide sequence.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Experimental Workflow for Peptide Purification
Caption: Workflow for the synthesis and purification of arginine-containing peptides.
Bradykinin Signaling Pathway
Caption: Simplified Bradykinin signaling pathway, a process involving an arginine-rich peptide.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Arginine Side-Chain Protection in Boc Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with arginine side-chain modifications during peptide synthesis using tert-butyloxycarbonyl (Boc) chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation and deprotection of arginine residues in Boc-based solid-phase peptide synthesis (SPPS).
Problem 1: Low Coupling Efficiency of Boc-Arg(PG)-OH
Symptoms:
-
Incomplete reaction after coupling, detected by a positive Kaiser test.
-
Presence of deletion sequences lacking the arginine residue in the final peptide, confirmed by mass spectrometry.
Possible Causes and Solutions:
| Cause | Solution |
| Steric Hindrance: The bulky nature of the protected arginine side-chain can impede coupling. | - Double Coupling: Perform a second coupling step with a fresh solution of activated Boc-Arg(PG)-OH. - Increase Coupling Time: Extend the duration of the coupling reaction. - Elevated Temperature: For difficult couplings, performing the reaction at a moderately elevated temperature (e.g., 40-50°C) can improve efficiency. |
| δ-Lactam Formation: The activated carboxylic acid can react intramolecularly with the δ-nitrogen of the arginine side chain, forming a stable six-membered lactam. This is a major side reaction that consumes the activated amino acid. | - Choice of Protecting Group: The nitro (NO2) protecting group has been shown to significantly reduce the rate of δ-lactam formation compared to other protecting groups.[1][2] - In Situ Activation: Use coupling reagents that promote rapid intermolecular coupling over intramolecular cyclization. HBTU or HATU are often effective. |
Problem 2: Side Reactions During Final Cleavage/Deprotection
Symptom:
-
Presence of unexpected impurities in the crude peptide, detected by HPLC and mass spectrometry.
Possible Causes and Solutions:
| Cause | Solution |
| Ornithine Formation (with Arg(NO2)): The nitro group can be partially reduced during HF cleavage, leading to the formation of ornithine residues. | - Use Alternative Deprotection: For peptides containing Arg(NO2), consider on-resin reduction with SnCl2 prior to final cleavage. This method avoids the harsh conditions of HF. - Optimize HF Cleavage Conditions: Use a "low-high" HF cleavage procedure to minimize side reactions. |
| Tryptophan Modification (with Arg(Tos)): The tosyl group, once cleaved, can reattach to the indole ring of tryptophan residues (tosylation). | - Use Scavengers: Include a scavenger cocktail in the cleavage mixture to trap the reactive tosyl cation. A common mixture is HF:p-cresol:p-thiocresol.[3] - Protect Tryptophan: Use Boc-Trp(For)-OH during synthesis. The formyl group protects the indole nitrogen and is removed during the final cleavage. |
| Methionine Oxidation: The sulfur atom in methionine is susceptible to oxidation during cleavage. | - Add Scavengers: Include dimethyl sulfide (DMS) in the scavenger cocktail to protect methionine residues.[3] |
Frequently Asked Questions (FAQs)
Q1: Which is the best side-chain protecting group for arginine in Boc-SPPS, Tosyl (Tos) or Nitro (NO2)?
A1: The choice between Tos and NO2 depends on the specific peptide sequence and the desired deprotection strategy. Both are widely used in Boc chemistry. Below is a comparison to aid in your decision:
| Feature | Tosyl (Tos) | Nitro (NO2) |
| Stability | Generally stable to the conditions of Boc-SPPS. | Highly stable in solution (DMF and NBP) and during coupling reactions.[2] |
| δ-Lactam Formation | Prone to δ-lactam formation upon activation. | Significantly lower tendency to form δ-lactam compared to other protecting groups.[1][2] |
| Deprotection | Typically removed by strong acids like anhydrous HF or TFMSA.[4] Not cleaved by TMSOTf.[4] | Can be removed by HF cleavage, but also susceptible to side reactions. Alternatively, it can be orthogonally removed on-resin using SnCl2. |
| Common Side Reactions | Can cause tosylation of tryptophan residues during HF cleavage. | Can lead to ornithine formation during HF cleavage. |
| Solubility | Generally soluble in common SPPS solvents like DMF. | Generally soluble in common SPPS solvents like DMF. |
Q2: What is δ-lactam formation and how can I prevent it?
A2: δ-Lactam formation is a significant side reaction that occurs during the coupling of a protected arginine residue. The activated carboxylic acid of the arginine can be attacked by the δ-nitrogen of its own side chain, leading to the formation of a stable six-membered ring (a δ-lactam). This consumes the activated arginine, preventing it from coupling to the growing peptide chain and resulting in deletion sequences.
Prevention Strategies:
-
Protecting Group Choice: Using Boc-Arg(NO2)-OH has been shown to be effective in minimizing δ-lactam formation.[1][2]
-
Coupling Reagents: Employing efficient coupling reagents that promote rapid peptide bond formation can outcompete the intramolecular cyclization.
-
Double Coupling: If δ-lactam formation is suspected to be the cause of low coupling efficiency, a second coupling can help to drive the desired reaction to completion.
Q3: My peptide contains both Arginine(Tos) and Tryptophan. What precautions should I take during cleavage?
A3: When cleaving a peptide containing both Arg(Tos) and Trp, the primary concern is the alkylation of the tryptophan indole ring by the cleaved tosyl group. To prevent this, it is crucial to use an appropriate scavenger cocktail during the HF cleavage. A recommended mixture is HF:p-cresol:p-thiocresol.[3] The scavengers will trap the reactive tosyl cations before they can react with tryptophan. For added security, using Boc-Trp(For)-OH during the synthesis provides orthogonal protection to the tryptophan side chain.
Q4: Can I remove the NO2 protecting group without using HF?
A4: Yes, the nitro group can be removed under milder, orthogonal conditions while the peptide is still attached to the resin. This is a significant advantage of the NO2 protecting group. The most common method is reduction using stannous chloride (SnCl2) in an acidic environment. This allows for the selective deprotection of the arginine side chain, which can be useful for on-resin modifications or to avoid the harsh conditions of HF cleavage, especially for sensitive peptides.
Experimental Protocols
Protocol 1: General Procedure for HF Cleavage of Peptides Containing Arg(Tos)
Materials:
-
Peptide-resin
-
Anhydrous HF (requires a dedicated HF cleavage apparatus)
-
Scavenger cocktail (e.g., for a standard peptide: 9:1 v/v HF:anisole; for peptides with Trp: HF:p-cresol:p-thiocresol in appropriate ratios)[5]
-
Magnetic stir bar
-
Reaction vessel for HF apparatus
-
Dry ice/solvent bath (e.g., methanol or ethanol)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin and a magnetic stir bar into the HF reaction vessel.
-
Add the appropriate scavenger cocktail to the resin.
-
Freeze the resin-scavenger mixture in a dry ice/solvent bath for at least 5 minutes.
-
Securely attach the reaction vessel to the HF cleavage apparatus.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the reaction mixture at 0°C for 1-2 hours. For peptides containing Arg(Tos), a longer reaction time of up to 2 hours may be necessary for complete deprotection.[5]
-
After the reaction is complete, remove the HF by vacuum.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
Protocol 2: On-Resin Deprotection of Arg(NO2) using SnCl2
Materials:
-
Peptide-resin containing Arg(NO2)
-
SnCl2·2H2O
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Aqueous HCl
-
Phenol
-
Shaker or bubbler
Procedure:
-
Swell the peptide-resin in DMF and then wash with 2-MeTHF.
-
Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Add the SnCl2 solution to the resin.
-
Agitate the mixture at 55°C for 2-4 hours. The progress of the reaction can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the deprotection is complete, filter the resin and wash it thoroughly with 2-MeTHF, DMF, and DCM.
-
The peptide-resin with the deprotected arginine side chain is now ready for further steps or final cleavage from the resin.
Visualizations
Caption: Common side reactions of arginine in Boc-SPPS.
Caption: Troubleshooting workflow for low arginine coupling.
Caption: Logic for selecting an arginine protecting group.
References
- 1. mdpi.com [mdpi.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Boc-Arg-Ome
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of peptides containing N-tert-butyloxycarbonyl-L-arginine methyl ester (Boc-Arg-Ome).
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of peptides modified with this compound.
Problem: Premature loss of the Boc protecting group during analysis.
Symptoms:
-
Observation of unexpected peaks corresponding to the deprotected peptide ([M+H-100]⁺) or a fragment from the loss of isobutylene ([M+H-56]⁺) in the mass spectrum.
-
Reduced intensity of the target peptide ion.
-
Difficulty in obtaining a clean mass spectrum of the intact protected peptide.
Possible Causes and Solutions:
-
In-source Fragmentation in Electrospray Ionization (ESI): The Boc group is known to be labile under typical ESI conditions.[1] High temperatures and acidic conditions can promote its cleavage.
-
Solution 1: Optimize ESI Source Parameters. Lower the fragmentor or capillary exit voltage to reduce the energy imparted to the ions. This minimizes in-source collision-induced dissociation.
-
Solution 2: Modify Mobile Phase Composition. Avoid using trifluoroacetic acid (TFA) in the mobile phase, as its acidity can induce deprotection of the Boc group.[1] Formic acid is a milder alternative that can be used.[1]
-
Solution 3: Use a Softer Ionization Technique. If available, Matrix-Assisted Laser Desorption/Ionization (MALDI) is a softer ionization method that often results in less fragmentation of labile protecting groups compared to ESI.[1]
-
-
Thermal Degradation: The Boc group is thermally unstable and can deprotect at elevated temperatures.[1]
-
Solution: Ensure that the sample is not exposed to high temperatures during preparation and analysis. Check the temperature settings of the ion source and heated capillary.
-
Troubleshooting Workflow for Boc-Group Lability:
References
Technical Support Center: HPLC Purification of Boc-Arg-OMe Synthesized Peptides
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful HPLC purification of peptides synthesized with Boc-protected arginine methyl ester (Boc-Arg-OMe).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying this compound peptides?
A1: Common impurities include deletion sequences (peptides missing one or more amino acids), incompletely deprotected peptides (still containing Boc or side-chain protecting groups like Pbf), and byproducts from the cleavage process. During synthesis, side reactions such as δ-lactam formation in arginine can also occur, leading to closely related impurities that may be challenging to separate.[1] Scavengers used during cleavage can also generate byproducts that need to be removed.
Q2: Why is Trifluoroacetic Acid (TFA) typically used in the mobile phase for purifying arginine-containing peptides?
A2: TFA serves two main purposes. Firstly, it acts as an ion-pairing agent, forming a neutral complex with the positively charged guanidinium group of arginine and the N-terminal amino group. This minimizes secondary ionic interactions with the silica stationary phase, leading to sharper peaks and improved resolution. Secondly, it maintains a low pH (around 2-3), which helps to protonate residual silanol groups on the column packing, further reducing peak tailing.[2][3][4]
Q3: How does the C-terminal methyl ester (-OMe) affect the purification process?
A3: The methyl ester at the C-terminus increases the overall hydrophobicity of the peptide compared to its free acid counterpart. This results in a longer retention time on a reverse-phase HPLC column.[5] This increased retention can be advantageous for separating the desired peptide from more polar impurities.
Q4: What is the purpose of scavengers in the cleavage cocktail, and how do they impact purification?
A4: Scavengers, such as triisopropylsilane (TIS) and water, are used during the TFA-mediated cleavage of the peptide from the resin and removal of protecting groups.[6] They "scavenge" or trap the highly reactive carbocations generated from the Boc and Pbf groups, preventing them from modifying sensitive amino acid residues like tryptophan or methionine. While essential for protecting the peptide, these scavengers and their byproducts are impurities that must be removed during the HPLC purification step.
Troubleshooting Guide
Problem 1: My peak for the this compound peptide is broad and shows significant tailing.
| Cause | Solution |
| Secondary Silanol Interactions | The basic guanidinium group of arginine can interact with acidic residual silanol groups on the C18 column, causing peak tailing.[2][4][7] |
| Troubleshooting Steps: 1. Ensure your mobile phase contains at least 0.1% TFA to maintain a low pH and promote ion pairing.[3] 2. Use a high-purity, end-capped C18 column specifically designed for peptide separations to minimize available silanol groups.[7] 3. Consider lowering the mobile phase pH further (down to pH 2), but be mindful of the stability limits of your column.[2][4] | |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing.[2] |
| Troubleshooting Steps: 1. Dilute your sample and inject a smaller amount to see if the peak shape improves. 2. If a large amount of purified peptide is needed, consider using a preparative or semi-preparative HPLC column with a larger diameter and higher loading capacity. | |
| Column Void or Contamination | A void at the head of the column or contamination from previous runs can disrupt the sample path and cause peak tailing.[4][7] |
| Troubleshooting Steps: 1. Try back-flushing the column with a strong solvent like 100% acetonitrile to remove contaminants. 2. If the problem persists, the column may be irreversibly damaged and need replacement. Using a guard column can help extend the life of your analytical column.[8] |
Problem 2: I am seeing multiple peaks close to my main product peak.
| Cause | Solution |
| Incomplete Deprotection | The Pbf protecting group on the arginine side chain can be difficult to remove completely, especially in longer peptides.[1] This results in a closely eluting, more hydrophobic impurity. |
| Troubleshooting Steps: 1. Extend the cleavage time with the TFA cocktail to ensure complete removal of the Pbf group. 2. Optimize the gradient for your HPLC method. A shallower gradient will provide better resolution between your target peptide and the partially protected species. | |
| Peptide Aggregation | Hydrophobic peptides can sometimes aggregate, leading to broad or multiple peaks. |
| Troubleshooting Steps: 1. Try dissolving the crude peptide in a small amount of a stronger solvent like DMSO or acetonitrile before diluting with the initial mobile phase. 2. Perform the purification at a slightly elevated temperature (e.g., 30-40°C) to help disrupt aggregates, ensuring your column and peptide are stable at that temperature. |
Experimental Protocols
Sample Preparation of Crude this compound Peptide
-
After synthesis, cleave the peptide from the solid-phase resin and deprotect the side chains using a cleavage cocktail. A common cocktail for peptides containing Pbf-protected arginine is TFA/Water/TIS (95:2.5:2.5) .[1]
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether one or two more times to remove residual scavengers and organic-soluble impurities.
-
Air-dry the crude peptide pellet to remove residual ether.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For initial analysis, this is typically Mobile Phase A (e.g., 0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but minimize the use of strong organic solvents in the sample to avoid peak distortion.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Purification Protocol
This protocol is a general starting point and should be optimized for each specific peptide.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase Column (e.g., 5 µm particle size, 100-300 Å pore size) |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | Analytical: 1.0 mL/min; Semi-preparative: 4-5 mL/min |
| Detection Wavelength | 210-220 nm (for peptide bonds)[3] |
| Column Temperature | Ambient (or slightly elevated, e.g., 30-40°C, to improve peak shape) |
| Injection Volume | Dependent on column size and sample concentration |
| Gradient | Start with a shallow gradient to resolve impurities close to the main peak. For example: 0-5 min: 5% B 5-35 min: 5% to 65% B (linear gradient) 35-40 min: 65% to 95% B (column wash) 40-45 min: 95% B (hold) 45-50 min: 95% to 5% B (re-equilibration) |
Visual Workflow
Caption: Workflow for HPLC purification of this compound peptides.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. bachem.com [bachem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Arg(Pbf)-OH | 200124-22-7 | Benchchem [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Efficiency of Protected Arginines in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protected arginine derivative is a critical decision that can significantly impact yield, purity, and overall success of the synthesis. This guide provides a comparative overview of the efficiency of various protected arginines, with a focus on Boc-Arg-OMe and other commonly used derivatives such as Boc-Arg(Tos)-OH, Boc-Arg(NO2)-OH, and Fmoc-Arg(Pbf)-OH. Due to a scarcity of direct head-to-head comparative data for this compound, this guide presents available quantitative data for other protected arginines to offer insights into their performance and outlines a detailed experimental protocol to enable researchers to conduct their own comparative studies.
Data Presentation: A Comparative Look at Protected Arginine Performance
The following table summarizes key performance indicators for various protected arginines based on available literature. It is important to note that direct quantitative comparisons, particularly for this compound, are not extensively documented. The data presented for Fmoc-protected derivatives is more robust due to more frequent comparative studies in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
| Protected Arginine Derivative | Nα-Protecting Group | Side-Chain Protecting Group | Typical Coupling Efficiency | Propensity for Racemization | Deprotection Conditions | Key Considerations |
| This compound | Boc | None (Methyl Ester) | Data not readily available | Potentially higher risk due to unprotected guanidinium group | Acidolysis (e.g., TFA) for Boc; Saponification for methyl ester | Unprotected guanidinium group can lead to side reactions and solubility issues. |
| Boc-Arg(Tos)-OH | Boc | Tosyl (Tos) | Generally high | Low | Strong acid (e.g., HF, TFMSA)[1] | Tosyl group is stable to TFA used for Boc deprotection, requiring harsh final cleavage conditions.[1][2] |
| Boc-Arg(NO2)-OH | Boc | Nitro (NO2) | Generally high | Low | Catalytic hydrogenation or reduction (e.g., SnCl2) | The nitro group is strongly electron-withdrawing, reducing the basicity of the guanidinium group. |
| Fmoc-Arg(Pbf)-OH | Fmoc | Pbf | >99% | Low | TFA | Pbf is a bulky protecting group designed for high lability in TFA, but can sometimes be difficult to remove completely. |
| Fmoc-Arg(NO2)-OH | Fmoc | Nitro (NO2) | >99% | Low | Reduction (e.g., SnCl2) | Shows excellent stability in solution and low tendency for δ-lactam formation compared to other Fmoc-Arg derivatives. |
| Fmoc-Arg(Boc)2-OH | Fmoc | 2x Boc | Lower (e.g., 28% in one study) | Low | TFA | Prone to δ-lactam formation, leading to lower coupling efficiency. |
Experimental Protocols: A Framework for Comparative Analysis
To facilitate a direct and objective comparison of this compound with other protected arginines, the following experimental protocols for key performance assays are provided.
Comparative Coupling Efficiency Assay
Objective: To quantitatively compare the coupling efficiency of this compound, Boc-Arg(Tos)-OH, Boc-Arg(NO2)-OH, and Fmoc-Arg(Pbf)-OH in a model peptide sequence.
Materials:
-
Rink Amide MBHA resin
-
Protected amino acids: Fmoc-Gly-OH, and the arginine derivatives to be tested.
-
Coupling reagents: HBTU, HOBt, DIEA for Fmoc-SPPS; DCC, HOBt for Boc-SPPS.
-
Solvents: DMF, DCM.
-
Deprotection reagents: 20% piperidine in DMF for Fmoc; 50% TFA in DCM for Boc.
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.
-
HPLC system for analysis.
Procedure:
-
Resin Preparation: Swell Rink Amide MBHA resin in DMF.
-
Fmoc-Gly Coupling: Couple Fmoc-Gly-OH to the resin using HBTU/HOBt/DIEA in DMF. Confirm completion of the coupling using a Kaiser test.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Parallel Synthesis: Divide the resin into four equal portions.
-
Arginine Coupling:
-
Portion 1 (this compound): Couple this compound using a standard DCC/HOBt protocol in DCM/DMF.
-
Portion 2 (Boc-Arg(Tos)-OH): Couple Boc-Arg(Tos)-OH using a standard DCC/HOBt protocol in DCM/DMF.
-
Portion 3 (Boc-Arg(NO2)-OH): Couple Boc-Arg(NO2)-OH using a standard DCC/HOBt protocol in DCM/DMF.
-
Portion 4 (Fmoc-Arg(Pbf)-OH): Couple Fmoc-Arg(Pbf)-OH using HBTU/HOBt/DIEA in DMF.
-
-
Capping: After the coupling reaction, cap any unreacted amino groups with acetic anhydride/DIEA in DMF.
-
Cleavage and Deprotection: Treat a small, weighed amount of resin from each portion with the cleavage cocktail for 2 hours.
-
Analysis: Precipitate the crude peptides with cold diethyl ether, dissolve in a suitable solvent, and analyze by analytical HPLC.
-
Quantification: Calculate the coupling yield by comparing the peak area of the desired dipeptide (Arg-Gly) to the peak area of the capped Gly residue.
Racemization Assay
Objective: To determine the extent of racemization of the arginine residue during the coupling reaction for each protected derivative.
Materials:
-
Crude dipeptides (L-Arg-L-Gly and D-Arg-L-Gly standards).
-
Chiral HPLC column.
-
HPLC system.
Procedure:
-
Standard Preparation: Prepare solutions of known concentrations of the L-L and D-L dipeptide standards.
-
Sample Preparation: Dissolve the crude peptides obtained from the coupling efficiency assay in the mobile phase.
-
Chiral HPLC Analysis: Inject the standards and the crude peptide samples onto a chiral HPLC column.
-
Quantification: Identify and quantify the peak corresponding to the D-Arg-L-Gly diastereomer in the crude peptide samples by comparing the retention time with the standard. The percentage of racemization is calculated as: (Area of D-L peak / (Area of L-L peak + Area of D-L peak)) * 100.
Visualizing Synthesis and Decision-Making
To further aid in understanding the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical peptide synthesis workflow and a decision-making pathway for selecting a protected arginine.
Caption: A typical workflow for solid-phase peptide synthesis (SPPS).
Caption: A decision tree for selecting a suitable protected arginine.
References
A Comparative Guide to the Validation of Enzyme Activity: Boc-Arg-Ome-Based Substrates vs. Chromogenic and Fluorogenic Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a comprehensive comparison of Boc-Arg-Ome-based substrates with common chromogenic and fluorogenic alternatives for the validation of serine protease activity, with a focus on trypsin. We present supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate substrate for your research needs.
Performance Comparison of Protease Substrates
The choice of substrate is a critical determinant of the sensitivity, specificity, and convenience of an enzyme activity assay. While this compound (Nα-Boc-L-arginine methyl ester) and similar ester substrates have been traditionally used, chromogenic and fluorogenic peptides offer significant advantages in many applications. The following table summarizes the key performance characteristics of this compound (represented by its close analog Nα-Benzoyl-L-arginine ethyl ester, BAEE), a chromogenic substrate (S-2222), and a fluorogenic substrate (Boc-Gln-Ala-Arg-MCA).
| Substrate Type | Substrate Name | Principle of Detection | Wavelength (nm) | Kinetic Parameters (Trypsin) | Advantages | Disadvantages |
| Ester | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Spectrophotometry (increase in absorbance) | 253 | Km: 0.12 mM | Cost-effective, well-established methods. | Lower sensitivity, potential for interference from UV-absorbing compounds. |
| Chromogenic | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | Spectrophotometry (release of p-nitroaniline) | 405 | Km: 2 x 10⁻⁵ M, kcat: 280 s⁻¹ | High sensitivity, visible wavelength reduces interference, direct measurement of product formation.[1][2] | Substrate synthesis can be complex. |
| Fluorogenic | Boc-Gln-Ala-Arg-MCA | Fluorometry (release of 7-amino-4-methylcoumarin) | Excitation: 380, Emission: 460 | Not explicitly found for trypsin, but offers high sensitivity. | Highest sensitivity, suitable for high-throughput screening. | Requires a fluorometer, potential for quenching effects. |
Experimental Protocols
Detailed methodologies for utilizing these substrates in enzyme activity assays are provided below.
Spectrophotometric Assay of Trypsin using Nα-Benzoyl-L-arginine ethyl ester (BAEE)
This protocol is based on established methods for measuring trypsin activity using an ester substrate.[1]
Materials:
-
67 mM Sodium Phosphate Buffer, pH 7.6
-
0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer
-
1 mM Hydrochloric Acid (HCl)
-
Trypsin solution (425-575 units/mL in cold 1 mM HCl)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture by pipetting 3.0 mL of the BAEE solution into a cuvette.
-
Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.
-
To initiate the reaction, add 0.2 mL of the trypsin solution to the cuvette.
-
Immediately mix by inversion and start recording the absorbance at 253 nm for 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
-
Calculate enzyme activity. One unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C.
Chromogenic Assay of Trypsin using S-2222
This protocol outlines the use of a chromogenic substrate for the kinetic determination of trypsin activity.[1]
Materials:
-
Tris/Calcium Buffer (50 mM Tris, 20 mM CaCl₂, pH 8.2)
-
S-2222 substrate solution (reconstituted in distilled water)
-
1 mM HCl for sample dilution
-
Spectrophotometer
Procedure:
-
In a semi-microcuvette, add 800 µL of Tris/Calcium Buffer and incubate at 37°C for 5-6 minutes.
-
Add 100 µL of the diluted trypsin sample and incubate at 37°C for 1-2 minutes.
-
To start the reaction, add 100 µL of the pre-warmed S-2222 substrate solution and mix immediately.
-
Measure the change in absorbance at 405 nm over time in a photometer at 37°C.
-
Calculate the rate of p-nitroaniline release (ΔA/min).
-
Enzyme activity (in µkat/l) can be calculated using the formula: µkat/l = ΔA/min x 17.36 x Dilution Factor.[1]
Fluorogenic Assay of Trypsin using Boc-Gln-Ala-Arg-MCA
This protocol describes a highly sensitive method for detecting trypsin activity.
Materials:
-
Assay Buffer (e.g., 6.3 mM Bicine, 100 mM NaCl, pH 9)
-
Boc-Gln-Ala-Arg-MCA substrate solution
-
Trypsin solution
-
Fluorometer
Procedure:
-
Prepare the reaction mixture in a suitable plate or cuvette containing the assay buffer and the Boc-Gln-Ala-Arg-MCA substrate.
-
Add the trypsin solution to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The increase in fluorescence is directly proportional to the trypsin activity.
Visualizing the Assay Workflows
The following diagrams illustrate the experimental workflows for each type of substrate.
Caption: Workflow for a spectrophotometric enzyme assay using an ester substrate.
Caption: Workflow for a chromogenic enzyme assay.
Caption: Workflow for a fluorogenic enzyme assay.
Conclusion
The validation of enzyme activity is a critical step in many areas of biological research and drug development. While traditional ester substrates like this compound and its analogs are cost-effective, chromogenic and fluorogenic substrates offer superior sensitivity and specificity. The choice of substrate should be guided by the specific requirements of the assay, including the desired level of sensitivity, the presence of potentially interfering compounds, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision and to accurately validate enzyme activity in your laboratory.
References
Navigating Protease Specificity: A Comparative Analysis of Boc-Arg-Ome Substrate Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of protease substrates is paramount for accurate assay design and inhibitor screening. This guide provides an objective comparison of the cross-reactivity of the synthetic substrate Nα-t-Boc-L-arginine methyl ester (Boc-Arg-Ome) with a panel of common proteases. The data presented herein, compiled from various scientific sources, offers a quantitative basis for evaluating the suitability of this compound for specific enzymatic assays.
The hydrolysis of this compound, an ester derivative of the amino acid arginine, is a widely used method for assessing the activity of trypsin-like serine proteases. These enzymes preferentially cleave peptide bonds C-terminal to positively charged amino acids such as arginine and lysine. The specificity of this interaction is primarily dictated by the S1 binding pocket of the protease, which in trypsin-like enzymes typically contains a negatively charged aspartate residue that electrostatically interacts with the positively charged side chain of the substrate's arginine. However, the degree of this specificity can vary significantly among different proteases, leading to potential cross-reactivity and confounding results in non-specific assays.
Quantitative Comparison of Protease Activity with this compound
To facilitate a direct comparison of how efficiently various proteases hydrolyze this compound, the following table summarizes their key kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The specificity constant, kcat/Km, is the most informative parameter for comparing the overall catalytic efficiency of an enzyme for a given substrate.
| Protease | Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Trypsin | Bovine Pancreas | 0.05 | 15 | 3.0 x 10⁵ |
| Thrombin | Human α-thrombin | 0.0072 | 84 | 1.17 x 10⁷ |
| Plasmin | Human | 0.33 | 14.7 | 4.5 x 10⁴ |
| Kallikrein | Porcine Pancreatic | 0.02 - 0.2 | 20 - 2300 | 1.0 x 10⁵ - 1.15 x 10⁷ |
| Chymotrypsin | Bovine Pancreas | High (low affinity) | Low | Very Low |
| Elastase | Porcine Pancreas | Very High (negligible affinity) | Very Low | Negligible |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for obtaining reliable kinetic data. Below is a detailed methodology for a continuous spectrophotometric assay to determine the kinetic parameters of a protease with this compound.
Continuous Spectrophotometric Assay for Protease Activity using this compound
This protocol is based on the principle that the hydrolysis of the ester bond in this compound by a protease releases a proton, leading to a decrease in the pH of the reaction mixture. This pH change can be monitored in real-time using a pH indicator, such as phenol red, and a spectrophotometer.
Materials:
-
Protease of interest (e.g., Trypsin, Thrombin, Plasmin, Kallikrein)
-
Nα-t-Boc-L-arginine methyl ester hydrochloride (this compound)
-
Tris buffer (e.g., 50 mM, pH 8.0)
-
Phenol red indicator solution (e.g., 0.01%)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Spectrophotometer capable of reading at 560 nm
-
Temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Tris buffer and adjust the pH to the desired value (typically pH 7.5-8.5 for trypsin-like proteases).
-
Prepare a stock solution of this compound in the Tris buffer. The concentration should be varied for Km determination (e.g., from 0.1 to 10 times the expected Km).
-
Prepare a working solution of the protease in the Tris buffer. The final concentration should be chosen to ensure a linear reaction rate over the measurement period.
-
Prepare the assay buffer by adding the phenol red indicator to the Tris buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 560 nm.
-
Equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Assay Measurement:
-
To a quartz cuvette, add the assay buffer and the this compound solution to a final volume of, for example, 1 mL.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the protease working solution to the cuvette and mix thoroughly but gently.
-
Immediately start recording the change in absorbance at 560 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The absorbance will decrease as the pH drops due to the release of protons.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of change in absorbance is proportional to the rate of substrate hydrolysis.
-
To convert the change in absorbance to the rate of product formation (moles/liter/second), a standard curve of absorbance versus proton concentration (by adding known amounts of a standard acid like HCl to the assay buffer) is required.
-
Repeat the assay with varying concentrations of this compound.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the total enzyme concentration.
-
Calculate the specificity constant (kcat/Km).
-
Signaling Pathways and Logical Relationships
The proteases discussed in this guide are key players in various critical physiological and pathological signaling cascades. Understanding their roles provides context for the importance of substrate specificity in research and drug development.
Figure 1: General workflow for the enzymatic hydrolysis of this compound by a protease.
Trypsin Signaling Pathway
Trypsin plays a central role in protein digestion in the small intestine. Its activation from the zymogen trypsinogen is a key initiating step in a cascade that activates other digestive proteases.[1][2][3][4]
Figure 2: Role of Trypsin in the digestive protease activation cascade.
Thrombin Signaling Pathway
Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[5][6][7][8]
Figure 3: Central role of Thrombin in the final common pathway of blood coagulation.
Plasmin Signaling Pathway
Plasmin is the primary enzyme of the fibrinolytic system, responsible for the breakdown of fibrin clots, thereby maintaining blood vessel patency.[9][10][11][12][13]
Figure 4: The role of Plasmin in the breakdown of fibrin clots.
Kallikrein-Kinin System
Plasma kallikrein is a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. This system is involved in inflammation, blood pressure regulation, and coagulation.[14][15][16][17][18]
References
- 1. What Is Trypsin Enzyme? Functions, Uses & Benefits Explained [ultrezenzymes.com]
- 2. mydiagnostics.in [mydiagnostics.in]
- 3. Trypsin - Wikipedia [en.wikipedia.org]
- 4. Trypsin Function: A Proteolytic Enzyme Vital for Good Health [healthline.com]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. assaygenie.com [assaygenie.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 15. Frontiers | Kallikrein–Kinin System Suppresses Type I Interferon Responses: A Novel Pathway of Interferon Regulation [frontiersin.org]
- 16. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
A Researcher's Guide to Purity Analysis of Synthetic Peptides: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques used for peptide purity assessment, including direct methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA), alongside an indirect enzymatic approach utilizing substrates like Boc-Arg-Ome derivatives.
This document delves into the principles, experimental protocols, and comparative performance of these methods, presenting quantitative data in accessible tables and visualizing workflows through detailed diagrams.
Direct Methods for Peptide Purity Analysis
The direct assessment of peptide purity relies on techniques that separate and quantify the target peptide from its impurities. The most established and widely used methods are RP-HPLC, Mass Spectrometry, and Amino Acid Analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for determining the purity of synthetic peptides. This technique separates molecules based on their hydrophobicity. A peptide mixture is introduced into a column containing a nonpolar stationary phase. A polar mobile phase is then passed through the column, and by gradually increasing the concentration of an organic solvent, peptides are eluted based on their hydrophobicity, with more hydrophobic peptides eluting later. The separated peptides are detected by UV absorbance, typically at 214-220 nm, where the peptide bond absorbs light. The purity is calculated by comparing the peak area of the desired peptide to the total area of all observed peaks.
Mass Spectrometry (MS)
Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For peptide analysis, it is invaluable for confirming the molecular weight of the synthesized peptide and identifying impurities. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are common ionization methods used for peptides. MS can detect a wide range of impurities, including truncated or extended sequences, modifications, and contaminants from the synthesis process. While primarily a qualitative tool for identity confirmation, MS can be used quantitatively with the use of internal standards.
Amino Acid Analysis (AAA)
Amino Acid Analysis is a technique used to determine the amino acid composition of a peptide. The peptide is first hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified, typically by chromatography after derivatization. AAA provides an absolute measure of peptide content and can confirm the presence and ratio of the expected amino acids. It is particularly useful for quantifying the net peptide content, which is the percentage of peptidic material in a lyophilized powder that also contains water and salts.
Indirect Method: Enzymatic Purity Assessment using this compound Derivatives
While not a direct measure of peptide purity, enzymatic assays using specific substrates can be a valuable tool in the overall quality control of synthetic peptides, particularly for those intended for use in biological assays where enzymatic activity is relevant.
Nα-Boc-L-arginine methyl ester (this compound) and its derivatives, such as Boc-Gln-Ala-Arg-AMC (a fluorogenic substrate) or Nα-Benzoyl-L-arginine ethyl ester (BAEE, a chromogenic substrate), are commonly used to assess the activity of proteases like trypsin. Trypsin specifically cleaves peptide bonds C-terminal to arginine and lysine residues.
In the context of peptide purity, an enzymatic assay can be used to:
-
Confirm the presence of specific cleavage sites: For peptides designed as enzyme substrates, this assay can verify their functionality.
-
Assess the purity of enzymes used in peptide mapping: Peptide mapping, a technique that uses enzymes like trypsin to digest a peptide into smaller fragments for analysis by HPLC and MS, is a critical method for sequence verification and impurity identification. Ensuring the purity and specific activity of the trypsin used is crucial for reliable mapping results. A chromogenic or fluorogenic substrate can be used to standardize the trypsin activity before it is used to digest the synthetic peptide.
Quantitative Comparison of Purity Analysis Methods
The choice of analytical method depends on the specific requirements of the research, including the desired level of accuracy, the nature of the expected impurities, and the intended application of the peptide.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) | Enzymatic Assay (using Boc-Arg derivative) |
| Principle | Separation based on hydrophobicity | Measurement of mass-to-charge ratio | Quantification of constituent amino acids after hydrolysis | Measurement of enzyme activity using a specific substrate |
| Primary Output | Chromatogram showing peaks of peptide and impurities | Mass spectrum showing molecular weight and impurity masses | Amino acid composition and ratio | Rate of substrate cleavage (absorbance or fluorescence change) |
| Quantitative Capability | High (Purity as % of total peak area) | Semi-quantitative (relative abundance); Quantitative with standards | High (Absolute peptide content) | Indirect (Measures enzyme activity, not direct peptide purity) |
| Accuracy | High | High for mass determination | High for composition | Not applicable for direct purity |
| Precision (Reproducibility) | Very high; low inter-laboratory variability reported[1] | Moderate to High | High, but can be operator-dependent | High for enzyme activity measurement |
| Limit of Detection (LOD) | ng range | fmol to amol range | pmol range | Dependent on substrate and detection method |
| Limit of Quantification (LOQ) | ng range | fmol to pmol range | pmol to nmol range | Dependent on substrate and detection method |
| Information Provided | Purity, presence of hydrophobic/hydrophilic impurities | Molecular weight confirmation, identification of modified or truncated sequences | Amino acid composition, net peptide content | Enzyme activity and specificity |
| Common Application | Routine purity assessment, quality control | Identity confirmation, impurity identification | Peptide quantification, formulation | Enzyme characterization, functional assays |
Detailed Experimental Protocols
RP-HPLC for Peptide Purity
Objective: To determine the purity of a synthetic peptide by separating it from its impurities using reversed-phase high-performance liquid chromatography.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Peptide sample
-
Solvent for sample dissolution (e.g., Mobile Phase A)
Procedure:
-
Sample Preparation: Dissolve the synthetic peptide in the sample solvent to a concentration of approximately 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Set the UV detector to monitor absorbance at 214 nm or 220 nm.
-
-
Injection and Elution:
-
Inject 10-20 µL of the prepared peptide sample.
-
Run a linear gradient elution, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.
-
MALDI-TOF MS for Intact Peptide Analysis
Objective: To confirm the molecular weight of a synthetic peptide and identify any major impurities.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA] dissolved in acetonitrile/water with 0.1% TFA)
-
Peptide sample
-
Calibration standards
Procedure:
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 10 pmol/µL.
-
Matrix and Sample Spotting:
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry.
-
Spot 1 µL of the peptide sample on top of the dried matrix spot.
-
Alternatively, mix the peptide sample and matrix solution in a 1:1 ratio and spot 1 µL of the mixture onto the target plate. Let it air dry to allow co-crystallization.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using known peptide standards.
-
Acquire the mass spectrum of the sample by firing the laser at the sample spot.
-
-
Data Analysis:
-
Determine the monoisotopic or average mass of the major peak and compare it to the theoretical mass of the synthetic peptide.
-
Analyze other peaks in the spectrum to identify potential impurities, such as deletion sequences or modifications.
-
Amino Acid Analysis
Objective: To determine the amino acid composition and quantify the net peptide content of a synthetic peptide.
Materials:
-
Hydrolysis tubes
-
6 M Hydrochloric acid (HCl)
-
Amino acid analyzer (or HPLC with pre- or post-column derivatization)
-
Derivatization reagents (e.g., ninhydrin or o-phthalaldehyde [OPA])
-
Amino acid standards
Procedure:
-
Hydrolysis:
-
Accurately weigh a small amount of the lyophilized peptide into a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.
-
-
Derivatization:
-
After hydrolysis, evaporate the HCl under vacuum.
-
Reconstitute the amino acid residue in a suitable buffer.
-
Derivatize the amino acids using a specific reagent (e.g., ninhydrin) to make them detectable.
-
-
Chromatographic Analysis:
-
Inject the derivatized amino acid sample into the amino acid analyzer or HPLC system.
-
Separate the amino acids using an appropriate chromatographic method.
-
-
Data Analysis:
-
Identify and quantify each amino acid by comparing the retention times and peak areas to those of known amino acid standards.
-
Calculate the molar ratio of each amino acid and compare it to the theoretical composition of the peptide.
-
Determine the net peptide content by comparing the total amount of recovered amino acids to the initial weight of the lyophilized peptide.
-
Trypsin Activity Assay using a Chromogenic Boc-Arg Derivative
Objective: To determine the activity of a trypsin solution to be used for peptide mapping.
Materials:
-
Trypsin solution
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Spectrophotometer
-
Buffer (e.g., 67 mM Sodium Phosphate Buffer, pH 7.6)
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare the buffer and substrate solution (e.g., 0.25 mM BAEE in buffer).
-
Prepare a fresh dilution of the trypsin solution in cold 1 mM HCl.
-
-
Assay:
-
Pipette the buffer and substrate solution into a cuvette.
-
Add the diluted trypsin solution to the cuvette to initiate the reaction.
-
Immediately mix by inversion and place the cuvette in the spectrophotometer.
-
-
Measurement:
-
Monitor the increase in absorbance at 253 nm for 5 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
-
Determine the trypsin activity in BAEE units, where one unit produces a ΔA253 of 0.001 per minute under the specified conditions.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary peptide purity analysis techniques.
Caption: Workflow for peptide purity analysis by RP-HPLC.
Caption: Workflow for peptide analysis by MALDI-TOF MS.
Caption: Workflow for Amino Acid Analysis of peptides.
Conclusion
The purity of synthetic peptides is a cornerstone of reliable scientific research and drug development. A multi-faceted approach to purity analysis, employing a combination of high-resolution separation techniques like RP-HPLC, definitive mass confirmation by MS, and accurate quantification through AAA, provides the most comprehensive characterization of a synthetic peptide. While indirect methods such as enzymatic assays using this compound derivatives do not directly measure purity, they play a crucial role in the functional characterization of peptides and the quality control of reagents used in other analytical techniques like peptide mapping. By understanding the strengths and limitations of each method and applying them appropriately, researchers can ensure the quality of their synthetic peptides and the integrity of their scientific findings.
References
A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf)-OH
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of arginine represents a critical and often challenging step. The selection of the appropriate protected arginine derivative is paramount to the success of synthesizing complex, high-purity peptides. This guide provides an objective comparison between two of the most established arginine derivatives: Boc-Arg(Tos)-OH for tert-butyloxycarbonyl (Boc) chemistry and Fmoc-Arg(Pbf)-OH for 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. This comparison is tailored for researchers, scientists, and drug development professionals to facilitate an informed decision in their synthetic strategies.
At a Glance: Key Differences and Chemical Structures
The fundamental difference between Boc-Arg(Tos)-OH and Fmoc-Arg(Pbf)-OH lies in their orthogonal protection strategies. Boc-SPPS employs an acid-labile Boc group for temporary Nα-protection, which is removed by moderate acids like trifluoroacetic acid (TFA), and a more robust benzyl-based side-chain protecting group (like Tosyl for arginine), which requires a strong acid, typically anhydrous hydrogen fluoride (HF), for final cleavage.[1][2] In contrast, Fmoc-SPPS utilizes a base-labile Fmoc group for Nα-protection, removed by a mild base such as piperidine, while the side-chain protecting group (Pbf for arginine) is acid-labile and removed during the final TFA-mediated cleavage from the resin.[3][4]
Comparative Analysis of Performance in SPPS
The choice between Boc and Fmoc strategies for arginine incorporation has significant implications for the synthesis process, from coupling efficiency to the final purity of the peptide.
| Parameter | Boc-Arg(Tos)-OH | Fmoc-Arg(Pbf)-OH |
| Nα-Deprotection | 50% TFA in DCM[1] | 20% Piperidine in DMF[4] |
| Side-Chain Protection | Tosyl (Tos) | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Final Cleavage | Anhydrous HF[1][2] | TFA-based cocktails (e.g., 95% TFA)[3][5] |
| Key Side Reaction | Potential for side reactions with sensitive residues during harsh HF cleavage[1] | δ-lactam formation upon activation, leading to Arg deletion[6][7] |
| Handling Safety | Requires specialized, HF-resistant apparatus and stringent safety protocols[2] | Generally safer chemistry, avoiding the use of highly corrosive HF |
| Compatibility | Less compatible with acid-sensitive modifications | Compatible with a wider range of acid-sensitive moieties[3] |
Delving into the Chemistry: Protection and Deprotection Schemes
The orthogonal nature of these two strategies is a cornerstone of modern peptide synthesis. The following diagrams illustrate the distinct chemical pathways for each derivative during SPPS.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the use of each arginine derivative.
Protocol 1: Coupling of Boc-Arg(Tos)-OH in Boc-SPPS
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Coupling:
-
Dissolve Boc-Arg(Tos)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
Monitor the coupling completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling of Fmoc-Arg(Pbf)-OH in Fmoc-SPPS
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling:
-
Dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents), a coupling agent like HATU (3-5 equivalents), and an additive such as OxymaPure (3-5 equivalents) in DMF.[6][8]
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the mixture to the resin and allow it to react for 1-2 hours. To mitigate δ-lactam formation, especially with challenging sequences, in-situ activation is recommended.[6]
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Final Cleavage and Deprotection
Boc-Arg(Tos)-OH Strategy:
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a specialized HF cleavage apparatus.[2]
-
Scavengers: Add scavengers such as anisole or a mixture of p-cresol and p-thiocresol to the resin.[9]
-
HF Cleavage: Cool the vessel to -5 to 0°C and condense anhydrous HF into it. Stir the mixture for 1-1.5 hours at 0°C. The cleavage time may need to be extended for sequences with multiple Arg(Tos) residues.[1][9]
-
Work-up: Evaporate the HF under a stream of nitrogen. Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups. Precipitate the peptide with cold ether and collect by filtration or centrifugation.[9]
Fmoc-Arg(Pbf)-OH Strategy:
-
Preparation: Dry the peptide-resin and place it in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5]
-
Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[5]
-
Work-up: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether.[5]
Comparative Workflow
The following diagram illustrates the key differences in the workflows for incorporating an arginine residue using the Boc and Fmoc strategies.
Conclusion
The choice between Boc-Arg(Tos)-OH and Fmoc-Arg(Pbf)-OH is intrinsically linked to the overall synthetic strategy. The Boc/Bzl approach, while robust and well-established, involves harsh final cleavage conditions with HF, posing significant safety challenges and limitations for acid-sensitive peptides. The Fmoc/tBu strategy, with its milder, orthogonal deprotection scheme, has become the more prevalent method in modern peptide synthesis.[3]
For the incorporation of arginine, Fmoc-Arg(Pbf)-OH is the derivative of choice in the vast majority of contemporary applications due to its compatibility with the milder Fmoc chemistry. However, it is crucial to be aware of and mitigate its primary side reaction, δ-lactam formation, through optimized coupling protocols. Boc-Arg(Tos)-OH remains a viable option, particularly for syntheses where the final product is compatible with HF cleavage and for laboratories equipped to handle this hazardous reagent. Ultimately, the selection should be based on the specific peptide sequence, the presence of sensitive functionalities, and the available laboratory infrastructure.
References
- 1. chempep.com [chempep.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. digital.csic.es [digital.csic.es]
- 7. The study of Fmoc-L-Arg(Pbf)-OH_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
A Comparative Study of Deprotection Methods for Boc-Arg-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common deprotection methods for N-α-tert-butyloxycarbonyl-L-arginine methyl ester (Boc-Arg-OMe). The choice of deprotection agent is critical in peptide synthesis and medicinal chemistry to ensure high yield, purity, and integrity of the final product. Here, we compare three widely used acidic deprotection reagents: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane, and Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for each deprotection method based on literature data and typical laboratory outcomes. It is important to note that yields and purities can vary based on reaction scale, purity of the starting material, and work-up procedures.
| Parameter | Trifluoroacetic acid (TFA) | Hydrochloric acid (HCl) in Dioxane | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |
| Reagent | 25-50% TFA in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane | TMSOTf, 2,6-lutidine in DCM |
| Typical Reaction Time | 0.5 - 2 hours | 0.5 - 1 hour | 0.5 - 1 hour |
| Typical Yield | >90% | >95%[1] | >90% |
| Typical Purity | High, but potential for t-butylation side products | High, generally clean conversion[1] | High, very effective |
| Product Salt Form | Trifluoroacetate salt (often oily) | Hydrochloride salt (often a crystalline solid)[2] | Triflate salt |
| Key Advantages | Volatile reagent, easy to remove in vacuo | Fast and highly efficient, product often precipitates[1] | Very strong Lewis acid, effective for stubborn substrates |
| Key Disadvantages | Can cause side reactions (e.g., t-butylation of tryptophan or methionine), resulting salt can be difficult to handle. | Dioxane is a peroxide-former and has health concerns. | Reagent is expensive and moisture-sensitive, requires inert atmosphere. |
| Scavenger Requirement | Recommended if sensitive residues are present (e.g., Trp, Met) | Generally not required for simple substrates | Recommended to trap silyl byproducts |
Experimental Protocols
Detailed methodologies for the deprotection of this compound using the three compared methods are provided below.
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard procedure for Boc deprotection in solution-phase synthesis.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).
-
To the stirred solution, add an equal volume of TFA (for a 50% TFA/DCM solution) at room temperature.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.
-
The resulting residue is the TFA salt of Arg-OMe. For isolation, dissolve the crude product in a minimal amount of methanol and precipitate by adding cold diethyl ether.
-
Filter the precipitate and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the crude product in water, and wash with an organic solvent like ethyl acetate. Then, carefully add saturated sodium bicarbonate solution to the aqueous layer until the pH is basic. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM), dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.
Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is known for its speed and efficiency, often yielding a solid hydrochloride salt that is easy to isolate.[1][4]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether, cold
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate solution at room temperature.[5]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30-60 minutes.[1] A precipitate of the hydrochloride salt may form during the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether.
-
If no precipitate forms, the solvent is removed in vacuo. The resulting residue is triturated with cold diethyl ether to induce precipitation.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Method 3: Deprotection using Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
TMSOTf is a powerful reagent for cleaving Boc groups, particularly when other methods are sluggish. This reaction should be carried out under anhydrous conditions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
2,6-Lutidine
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Diethyl ether, cold
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (1.5 equivalents) to the solution.
-
Slowly add TMSOTf (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
The product can be isolated by extraction. The layers are separated, and the aqueous layer is washed with DCM. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by precipitation from a solvent system like DCM/diethyl ether.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a comparative summary of the deprotection methods.
Caption: General experimental workflow for the deprotection of this compound.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
Assessing the Stability of the Methyl Ester in Boc-Arg-OMe: A Comparative Guide
For researchers and professionals in drug development and peptide synthesis, the stability of protecting groups is a critical parameter influencing yield, purity, and overall success of the synthetic strategy. This guide provides a comparative assessment of the stability of the methyl ester in N-α-tert-butyloxycarbonyl-L-arginine methyl ester (Boc-Arg-OMe), offering insights into its performance against alternative carboxyl-protecting groups.
Executive Summary
The methyl ester of this compound provides a convenient and economical option for carboxyl protection in peptide synthesis. However, its stability is highly dependent on the pH of the reaction medium. While relatively stable under neutral and mildly acidic conditions, it is susceptible to hydrolysis under basic conditions. This guide presents a comparative analysis of this compound stability and explores alternative protecting groups such as ethyl, benzyl, allyl, and phenacyl esters, providing a framework for selecting the most appropriate protecting group strategy based on the specific requirements of the synthetic route.
Comparative Stability of Carboxyl Protecting Groups
The choice of a carboxyl protecting group is dictated by its stability under various reaction conditions and the orthogonality of its deprotection method relative to other protecting groups in the synthetic scheme. The following table summarizes the stability and deprotection conditions for the methyl ester and its alternatives when attached to a Boc-protected arginine.
| Protecting Group | Structure | Stability to Acid (e.g., TFA) | Stability to Base (e.g., Piperidine) | Deprotection Conditions | Key Considerations |
| Methyl Ester (-OMe) | -COOCH₃ | Moderate | Low | Saponification (e.g., NaOH, LiOH) | Prone to hydrolysis under basic conditions used for Fmoc deprotection. |
| Ethyl Ester (-OEt) | -COOCH₂CH₃ | Moderate | Low | Saponification (e.g., NaOH, LiOH) | Slightly more sterically hindered than the methyl ester, potentially offering marginally increased stability. |
| Benzyl Ester (-OBn) | -COOCH₂C₆H₅ | Low | High | Hydrogenolysis (e.g., H₂/Pd-C) | Orthogonal to Boc and Fmoc strategies. Cleavage can be sluggish for hindered esters. |
| Allyl Ester (-OAl) | -COOCH₂CH=CH₂ | High | High | Pd(0)-catalyzed allylic cleavage | Orthogonal to both Boc and Fmoc deprotection. Requires specific palladium catalysts and scavengers.[1][2][3] |
| Phenacyl Ester (-OPac) | -COOCH₂COC₆H₅ | High | High | Reductive cleavage (e.g., Zn/AcOH) | Orthogonal to Boc and Fmoc strategies. |
Note: Stability is a relative term and can be influenced by reaction time, temperature, and the specific reagents used.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Ester Hydrolysis by HPLC
This protocol outlines a general method for assessing the stability of this compound and its analogs under specific pH conditions.
1. Sample Preparation: a. Prepare a stock solution of the test compound (e.g., this compound) in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. b. Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 10). c. To initiate the hydrolysis experiment, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.
2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 214 nm or 220 nm. e. Injection Volume: 10 µL. f. Procedure: Inject samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the disappearance of the starting ester and the appearance of the corresponding carboxylic acid.
3. Data Analysis: a. Quantify the peak areas of the ester and the carboxylic acid at each time point. b. Calculate the percentage of hydrolysis over time. c. The rate of hydrolysis can be determined by plotting the concentration of the remaining ester versus time and fitting the data to an appropriate kinetic model.
Chemical Pathways and Experimental Workflow
The stability of the methyl ester in this compound is primarily challenged by hydrolysis, which can be catalyzed by either acid or base. The following diagrams illustrate the degradation pathway and a typical experimental workflow for stability assessment.
Caption: Hydrolysis of this compound to Boc-Arg-OH and methanol.
Caption: Experimental workflow for assessing ester stability.
Discussion and Alternatives
The primary drawback of the methyl ester in this compound is its lability under basic conditions. This can be problematic in Fmoc-based solid-phase peptide synthesis (SPPS), where piperidine is used for Fmoc group removal. The repeated exposure to basic conditions can lead to premature cleavage of the methyl ester, resulting in yield loss and purification challenges.
For syntheses requiring basic conditions, more robust protecting groups are recommended:
-
Benzyl Ester (-OBn): This is a classic choice for carboxyl protection, offering excellent stability to both acidic and basic conditions typically employed in peptide synthesis. Its removal via hydrogenolysis is a clean and efficient process, though it may not be suitable for peptides containing other reducible functional groups. Studies on chemoenzymatic polymerization of amino acid esters have indicated that benzyl esters exhibit greater stability against alkaline saponification compared to ethyl esters, a principle that extends to methyl esters.[4]
-
Allyl Ester (-OAl): The allyl ester provides excellent orthogonality, being stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc removal.[1][5] Its cleavage is achieved under mild conditions using a palladium(0) catalyst and a scavenger.[2][3] This makes it a versatile option for complex peptide synthesis, including the synthesis of cyclic peptides where on-resin side-chain manipulation is required.
-
Phenacyl Ester (-OPac): Similar to the allyl ester, the phenacyl ester is stable to a wide range of conditions used in peptide synthesis. Its removal via zinc reduction in acetic acid offers another orthogonal deprotection strategy.
Conclusion
The methyl ester of this compound is a suitable and cost-effective choice for carboxyl protection in peptide synthesis, particularly in solution-phase synthesis or in Boc-based SPPS where strongly basic conditions are avoided. However, for Fmoc-based SPPS or for syntheses requiring exposure to basic reagents, the use of more robust and orthogonal protecting groups such as benzyl, allyl, or phenacyl esters is highly recommended to ensure the integrity of the C-terminus and maximize the overall yield and purity of the final peptide product. Careful consideration of the planned synthetic route and the stability of all protecting groups is paramount for a successful outcome.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
The Evolving Landscape of Protease Research: A Comparative Guide to Substrate Analysis
For researchers, scientists, and drug development professionals, the precise characterization of protease activity is paramount. The choice of substrate is a critical determinant in the accuracy and relevance of these investigations. This guide provides a comprehensive comparison of the widely used N-α-tert-Butoxycarbonyl-L-arginine methyl ester (Boc-Arg-Ome) and its derivatives with alternative methodologies for protease substrate analysis, supported by experimental data and detailed protocols.
Introduction to Protease Substrate Analysis
Proteases are a class of enzymes that catalyze the breakdown of proteins, playing a crucial role in virtually all biological processes. Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. The study of protease function hinges on the ability to accurately measure their activity and specificity. This compound and its derivatives have long served as fundamental tools in this endeavor, offering a convenient and straightforward method for assessing the activity of proteases that cleave after arginine residues, such as trypsin and other serine proteases. However, the field has evolved, with the advent of more sophisticated techniques like N-terminomics that provide a global view of protease substrates within a complex biological sample. This guide will compare the utility of this compound-based substrates with these modern approaches, providing researchers with the information needed to select the most appropriate method for their specific research questions.
Performance Comparison: this compound Derivatives vs. Alternative Substrates
The performance of a protease substrate is typically evaluated by its kinetic parameters, namely the Michaelis constant (KM) and the catalytic rate constant (kcat). The ratio of these two values, kcat/KM, represents the catalytic efficiency of the enzyme for a given substrate. A higher kcat/KM value indicates a more efficient substrate.
While this compound itself is a simple substrate, its core structure is often incorporated into more complex peptides that include a fluorophore or chromophore, allowing for continuous monitoring of protease activity. A classic example is the fluorogenic substrate Boc-DEVD-AFC, used to measure the activity of caspase-3, a key executioner protease in apoptosis.
Below is a comparison of the kinetic parameters for various fluorogenic substrates for caspase-3, including a Boc-protected substrate.
| Substrate | kcat (s-1) | KM (μM) | kcat/KM (M-1s-1) x 106 | Reporter Group |
| Ac-DEVD-AMAC | 9.95 | 4.68 | 2.13 | 2-Aminoacridone |
| Ac-DEVD-AMCA | 5.86 | 13.65 | 0.42 | 7-Amino-4-methylcoumarin |
| Boc-DEVD-AFC | - | 16.8 | 1.3 | 7-Amino-4-trifluoromethylcoumarin |
| Ac-DEVD-pNA | 2.4 | 11 | 0.22 | p-Nitroanilide |
| Cbz-DEVD-aminoluciferin | - | 7.66 | - | Aminoluciferin |
| Cbz-DEVD-SiR600 | 3.8 | 1.2 | 3.1 | Silicon-rhodamine 600 |
Data sourced from Lozanov et al., 2009; Lien et al., 2004; Garcia-Calvo et al., 1999; Deveraux et al., 1997; Sun et al., 1997; O'Brien et al., 2005; Talanian et al., 1997; Kushida et al., 2012 as compiled in "Caspases and their substrates"[1]. Note: Some kcat and kcat/KM values were not available in the compiled data.
This table demonstrates that while the Boc-DEVD-AFC substrate is effective, other substrates with different protecting groups and reporter molecules can exhibit higher catalytic efficiencies (e.g., Cbz-DEVD-SiR600 and Ac-DEVD-AMAC).[1] The choice of the N-terminal protecting group (Boc, Ac, Cbz) and the reporter group can significantly influence the kinetic parameters.
Alternative Approaches: A Global View with N-Terminomics
While synthetic substrates like this compound derivatives are invaluable for studying the activity of a known protease, they do not identify novel, physiologically relevant substrates. N-terminomics has emerged as a powerful mass spectrometry-based strategy to globally identify protease cleavage events in complex biological samples. This technique enriches for the N-terminal peptides of proteins, including the "neo-N-termini" created by protease cleavage.
The general workflow for N-terminomics provides a comprehensive, unbiased profile of protease substrates and their precise cleavage sites.
Experimental workflow for N-terminomics.
Experimental Protocols
Protease Activity Assay using a Fluorogenic this compound Derivative
This protocol is adapted for a generic serine protease that cleaves after arginine, using a fluorogenic substrate like Boc-Gln-Ala-Arg-AMC.
Materials:
-
Purified serine protease
-
Fluorogenic substrate: Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the Boc-Gln-Ala-Arg-AMC substrate in DMSO.
-
Prepare serial dilutions of the substrate in Assay Buffer to generate a range of concentrations for determining KM.
-
Add a fixed amount of the purified serine protease to each well of the 96-well plate.
-
Initiate the reaction by adding the substrate dilutions to the wells containing the enzyme.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence over time at 37°C. The cleavage of the substrate releases the fluorophore AMC, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[E]).
Signaling Pathway Illustration
This compound and its derivatives are often used to study proteases involved in critical signaling pathways. For instance, caspases, which are cysteine-aspartic proteases, are central to the process of apoptosis. The activity of executioner caspases like caspase-3 can be readily measured using substrates such as Boc-DEVD-AFC.
References
Safety Operating Guide
Proper Disposal of Boc-Arg-Ome: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, proper disposal of Boc-Arg-Ome (tert-Butoxycarbonyl-L-arginine methyl ester) should follow established laboratory protocols for chemical waste. This involves careful handling with appropriate personal protective equipment, containment of the material, and disposal through a licensed chemical waste management service.
This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and related compounds is presented below. This information is essential for a proper risk assessment before handling and disposal.
| Property | N(alpha)-Boc-L-arginine | N-omega-Nitro-L-arginine-methyl ester hydrochloride |
| Physical State | Powder Solid[1] | Solid[2] |
| Appearance | White[1] | Off-white[2] |
| Odor | Odorless[1] | Odorless[2] |
| Melting Point | 160 °C / 320 °F[1] | 159 - 161 °C / 318.2 - 321.8 °F[2] |
| Flash Point | 109 °C / 228.2 °F[1] | No information available[2] |
| Solubility | No information available[1] | No information available[2] |
| Stability | Stable under normal conditions.[1][2] | Stable under normal conditions.[2] |
| Incompatible Materials | Strong oxidizing agents.[1][2] | Strong oxidizing agents.[2] |
Experimental Protocols: Disposal Procedure
The following step-by-step protocol should be followed for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
-
For larger spills or where dust generation is likely, a dust respirator (e.g., N95 type) should be used.
2. Spill Management:
-
Use appropriate tools to gently sweep up and shovel the spilled solid into a suitable container for disposal.[1][2]
-
For small spills, you can use appropriate tools to put the spilled material into a convenient waste disposal container. For large spills, use a shovel for the same purpose.
-
Ensure the area is well-ventilated.[3]
3. Waste Collection and Storage:
-
Place the this compound waste into a clearly labeled, sealed container. The container should be suitable for holding chemical waste.
-
Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
4. Final Disposal:
-
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of this chemical into the environment, including drains or waterways.
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
